molecular formula C9H9Cl B3024511 (1-Chlorocyclopropyl)benzene CAS No. 116005-40-4

(1-Chlorocyclopropyl)benzene

Cat. No.: B3024511
CAS No.: 116005-40-4
M. Wt: 152.62 g/mol
InChI Key: SUVKLPMDBMSOOM-UHFFFAOYSA-N
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Description

(1-Chlorocyclopropyl)benzene ( 116005-40-4) is a valuable chemical building block in organic synthesis and pharmaceutical research. With a molecular formula of C 9 H 9 Cl and a molecular weight of 152.62 g/mol , this compound features a chlorocyclopropane ring attached to a benzene ring, making it a versatile intermediate for constructing more complex molecules. Its structure is particularly significant in the development of agrochemicals, as similar chlorocyclopropyl-containing compounds are key intermediates in the synthesis of active ingredients like the fungicide prothioconazole . Researchers utilize this compound to introduce the cyclopropyl group into target molecules, a modification that can alter the metabolic stability, lipophilicity, and overall biological activity of lead compounds. The presence of the chlorine atom on the cyclopropane ring also provides a reactive site for further functionalization through various cross-coupling reactions or nucleophilic substitutions, enabling rapid diversification of chemical libraries for screening purposes. Safety Information: This compound is classified with the signal word Danger and requires careful handling. It poses specific hazards, including toxicity if swallowed (H302) and causing severe skin burns and eye damage (H314) . Appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection is mandatory. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Disclaimer: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-chlorocyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9Cl/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVKLPMDBMSOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556589
Record name (1-Chlorocyclopropyl)benzene
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Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116005-40-4
Record name (1-Chlorocyclopropyl)benzene
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Record name (1-chlorocyclopropyl)benzene
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Foundational & Exploratory

The Chemical and Metabolic Profiling of 1-Chloro-1-phenylcyclopropane (CAS 116005-40-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-1-phenylcyclopropane is a highly specialized cycloalkylarene that serves a dual purpose in modern chemical research. In synthetic organic chemistry, it acts as a rigid, sterically constrained building block for complex organometallic frameworks. In medicinal chemistry and pharmacokinetics, it functions as a critical mechanistic probe to decode the metabolic pathways of Cytochrome P450 (CYP450) enzymes. This technical whitepaper provides an in-depth analysis of its physicochemical properties, its role in drug development, and field-proven synthetic protocols for its downstream application.

Nomenclature and Physicochemical Identity

The cyclopropyl group is ubiquitous in biologically active synthetic compounds due to its unique steric and electronic properties[1]. 1-Chloro-1-phenylcyclopropane features this strained three-membered ring directly attached to a phenyl moiety, with a chlorine atom localized at the 1-position.

Table 1: Chemical Identity and Standardized Nomenclature

PropertyValue
Chemical Name 1-Chloro-1-phenylcyclopropane
Primary Synonym (1-Chlorocyclopropyl)benzene[2]
CAS Registry Number 116005-40-4
Molecular Formula C9H9Cl[3]
Molecular Weight 152.62 g/mol [4]
SMILES String C1CC1(C2=CC=CC=C2)Cl[3]
Stereoelectronic Properties and Conformational Rigidity

The ring strain associated with the cyclopropyl group results in highly specific conjugative properties. In arylcyclopropanes, the molecular orbitals of the cyclopropyl ring can enter into direct conjugation with the adjacent


-orbitals or 

-systems of the phenyl ring[1]. Consequently, the cyclopropyl group acts as a competent electron-donating group, activating the phenyl ring[1]. In drug development, researchers exploit this conformational rigidity to "lock" a molecule into its bioactive conformation, significantly increasing target binding affinity while providing superior microsomal metabolic stability compared to linear alkyl chains[1].

Mechanistic Probing in Pharmacokinetics: CYP450 Metabolism

A fundamental challenge in drug development is predicting how exogenous compounds are metabolized by CYP450 enzymes. Historically, the scientific community debated whether CYP450 oxidation proceeds via direct hydrogen abstraction or an initial single-electron transfer[1].

Arylcyclopropanes, including 1-chloro-1-phenylcyclopropane, are utilized as chemical models to resolve this controversy. Riley and Hanzlik investigated the free radical chlorination of phenylcyclopropane using hypochlorite-based phase transfer catalysis (PTC) to mimic CYP450 activity[1].

Table 2: Product Distribution in Phenylcyclopropane Chlorination (PTC Model) [1]

Product ClassificationSpecific Compounds IdentifiedMechanistic Significance
Direct Substitution 1-Chloro-1-phenylcyclopropaneIndicates localized radical formation at the tertiary carbon.
Aromatic Substitution 2-, 3-, and 4-chloro-cyclopropylbenzeneRepresents standard electrophilic aromatic processing.
Ring-Opened Product 1,3-Dichloro-1-phenylpropaneDefinitive marker for the electron-transfer mechanism.

Causality of the Probe: The formation of the ring-opened product (1,3-dichloro-1-phenylpropane) is the critical data point. If the reaction proceeded purely by hydrogen abstraction, the cyclopropyl ring would remain intact. The presence of ring-opening confirms that an electron is transferred from the substrate to the highly reactive oxoferryl species, forming a transient radical cation. To relieve the immense ring strain, this intermediate rapidly undergoes ring opening before recombination[1].

CYP450_Metabolism A Arylcyclopropane Substrate B CYP450 Oxoferryl Intermediate A->B Binding C Pathway 1: Electron Transfer B->C Low Oxidation Potential D Pathway 2: Hydrogen Abstraction B->D Aliphatic C-H E Radical Cation Formation C->E G Hydroxylated Product D->G Recombination F Ring Opening Product E->F Ring Strain Release

CYP450-mediated metabolism pathways of arylcyclopropanes illustrating electron transfer.

Synthetic Workflows and Downstream Applications

Beyond metabolic studies, 1-chloro-1-phenylcyclopropane is a highly reactive precursor for synthesizing complex organolithium species. These derivatives are vital for studying C–C agostic interactions in organometallic chemistry[5].

Protocol: Synthesis of Cyclopropyllithium Complex [Li(thf)2(µ-c-CPhC2H4)2Li(thf)]

Expertise & Causality: The synthesis of cyclopropyllithium requires strict stoichiometric control and rapid solvent coordination. The rapid injection of Tetrahydrofuran (THF) is not merely a solvent addition; it actively coordinates the lithium ions, altering the solubility profile of the newly formed organometallic complex and driving the reaction forward via Le Chatelier's principle[5]. Self-Validating System: The protocol is designed to be self-validating. The immediate precipitation of a white solid upon THF injection serves as a definitive visual cue that lithiation and subsequent coordination have successfully occurred, eliminating the need for real-time spectroscopic monitoring[5].

Step-by-Step Methodology:

  • Atmospheric Control: Purge a Schlenk flask with inert gas (Argon or Nitrogen) and ensure all glassware is rigorously flame-dried.

  • Substrate Preparation: Dissolve 200 mg (1.31 mmol) of 1-chloro-1-phenylcyclopropane in 4 mL of anhydrous pentane within the Schlenk flask[5].

  • Lithiation: Slowly add 0.6 mL (1.5 mmol) of

    
    -butyllithium (
    
    
    
    -BuLi) in hexanes to the reaction mixture[5].
  • Ligand Coordination: Quickly inject 0.2 mL (2.5 mmol) of anhydrous THF via a gas-tight syringe[5].

  • Validation & Maturation: Stir the reaction mixture at room temperature. Observe the almost immediate precipitation of a white solid (validating the formation of the complex). Maintain stirring for exactly 10 minutes to ensure complete conversion[5].

  • Isolation: Transfer the reaction slurry to a -40°C environment for storage and further crystallization, preventing the thermal degradation of the highly reactive cyclopropyllithium species[5].

Synthesis_Workflow Step1 1-Chloro-1-phenylcyclopropane + Pentane Step2 Add n-BuLi (Hexanes) Step1->Step2 Step3 Add THF (Rapid Injection) Step2->Step3 Step4 Stir at RT (10 min) Step3->Step4 Step5 Precipitation of White Solid Step4->Step5 Visual Cue Step6 Store at -40°C [Li(thf)2(µ-c-CPhC2H4)2Li(thf)] Step5->Step6

Step-by-step synthetic workflow for the preparation of cyclopropyllithium derivatives.

Conclusion

1-Chloro-1-phenylcyclopropane (CAS 116005-40-4) bridges the gap between synthetic organometallic chemistry and advanced pharmacokinetics. Its unique structural strain allows it to act as a definitive chemical probe for identifying single-electron transfer mechanisms in CYP450 metabolism, while its reactivity profile makes it an indispensable building block for novel cyclopropyllithium complexes.

References

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Universidade Nova de Lisboa (unl.pt).
  • Remerciements - Thèses de l'Université de Toulouse. Université de Toulouse (univ-tlse3.fr).
  • 116005-40-4, this compound. AccelaChem.
  • This compound (C9H9Cl). PubChemLite (uni.lu).
  • This compound | 116005-40-4. Sigma-Aldrich.

Sources

Structural Divergence and Reactivity Profiles: (1-Chlorocyclopropyl)benzene vs. Benzyl Chloride

[1]

Executive Summary

In drug design and organic synthesis, the distinction between benzyl chloride and This compound represents a classic case of isosteric modification altering reactivity .

  • Benzyl Chloride (

    
    ):  A highly reactive "activated" electrophile prone to rapid solvolysis and nucleophilic attack.[1] It serves as a standard alkylating agent but suffers from metabolic instability (benzylic oxidation).[1]
    
  • 1-Chlorocyclopropylbenzene (

    
    ):  A "deactivated" pseudo-benzylic halide.[1] Despite the potential for benzylic resonance stabilization, the Brown I-Strain (Internal Strain)  imposes a massive kinetic barrier to ionization. It is kinetically inert to standard 
    
    
    conditions compared to its acyclic analogs and frequently requires silver-promoted pathways that trigger concerted ring opening.[1]

Structural & Electronic Dynamics

The reactivity difference is rooted in the ground-state geometry versus the transition-state requirements.

Hybridization and Strain Energy
  • Benzyl Chloride: The benzylic carbon is

    
     hybridized (ideal angle 
    
    
    ). Upon ionization (
    
    
    ), it transitions to a planar
    
    
    carbocation (
    
    
    ).[1] This transition relaxes steric crowding and allows perfect
    
    
    -orbital overlap with the aromatic ring.[1]
  • 1-Chlorocyclopropylbenzene: The carbon is part of a strained cyclopropane ring (bond angles

    
    ).[1] The C-C bonds possess high 
    
    
    -character (
    
    
    -like), leaving the exocyclic C-Cl bond with high
    
    
    -character (
    
    
    -like).[1]
    • The I-Strain Penalty: Ionization requires the cationic center to rehybridize to

      
       (ideal angle 
      
      
      ). In a constrained 3-membered ring, widening the angle from
      
      
      toward
      
      
      dramatically increases angle strain.[1] This is the "I-Strain" effect, which destabilizes the transition state and inhibits carbocation formation.
Visualization of Structural Divergence

The following diagram contrasts the orbital alignment and steric environment.

structural_divergencecluster_0Benzyl Chloride (Activated)cluster_1This compound (Deactivated)bnzBenzyl Chloride(sp3 Benzylic Carbon)cat_bnzBenzylic Cation(Planar sp2, Resonance Stabilized)bnz->cat_bnzLow Barrier(Relaxation)cpr1-Chlorocyclopropylbenzene(Strained Ring, s-rich C-Cl bond)cat_cpr1-Phenylcyclopropyl Cation(Extreme Angle Strain)cpr->cat_cprHigh Barrier(I-Strain Penalty)

Figure 1: Comparative ionization pathways.[1] Note the high barrier for the cyclopropyl derivative due to increased internal strain upon ionization.

Mechanistic Reactivity Profile

This section details why these molecules behave differently in the lab.

Solvolysis Rates ( Pathway)

The relative rates of solvolysis (e.g., in aqueous ethanol) reveal the magnitude of the I-strain effect.

SubstrateStructureRelative Solvolysis RateMechanism
Cumyl Chloride


(Reference)
Fast

(Tertiary Benzylic)
Benzyl Chloride


Moderate

(Primary Benzylic)
This compound

< 0.001 Inhibited

(I-Strain)

Key Insight: Despite being a "tertiary" benzylic chloride, this compound reacts slower than primary benzyl chloride.[1] The resonance stabilization from the phenyl ring cannot overcome the energy penalty of exacerbating the ring strain.

Reaction Pathways: Substitution vs. Rearrangement
  • Benzyl Chloride: [2][3][4]

    • Reaction: Clean substitution (

      
       with strong nucleophiles, 
      
      
      with weak).
    • Product: Benzyl derivatives (e.g., Benzyl alcohol, Benzyl amine).[1]

  • 1-Chlorocyclopropylbenzene:

    • Reaction: Inert to standard nucleophiles.[1] Under forcing conditions (Lewis acids or

      
       salts), it does not form the cyclopropyl cation. Instead, it undergoes concerted ring opening .
      
    • Product: Allylic derivatives (e.g., 2-phenylallyl chloride or cinnamyl derivatives).[1]

Mechanistic Pathway Diagram

reaction_pathwaysstart_bnzBenzyl Chlorideint_bnzBenzylic Cation(Stabilized)start_bnz->int_bnzFast Ionizationstart_cprThis compoundcond_cprForcing Conditions(Ag+ / Lewis Acid)start_cpr->cond_cprAg+ Assistedprod_cpr_inertNo Reaction(Standard Conditions)start_cpr->prod_cpr_inertStandard Nu-prod_bnzBenzyl Substitution Product(Retains Skeleton)int_bnz->prod_bnzNucleophilic Attackprod_cpr_openAllylic Rearrangement Product(Ring Opening)cond_cpr->prod_cpr_openConcerted Ring Opening(Relieves Strain)

Figure 2: Divergent reaction outcomes. Benzyl chloride retains its skeleton; the cyclopropyl analog rearranges or remains inert.

Applications in Drug Discovery[5]

For the medicinal chemist, the choice between these two moieties is strategic.

Metabolic Stability (The "Cyclopropyl Advantage")
  • Benzyl Group: The benzylic position is a metabolic "soft spot." Cytochrome P450 enzymes rapidly hydroxylate this position (

    
    ), leading to rapid clearance.[1]
    
  • Cyclopropyl-Phenyl Group: The C-H bonds in the cyclopropyl ring are stronger (higher bond dissociation energy due to

    
    -character).[1] Furthermore, the steric bulk and lack of free rotation prevent the optimal alignment required for H-abstraction by heme-iron centers.[1]
    
    • Application: Replacing a benzyl linker with a phenyl-cyclopropyl linker often increases half-life (

      
      )  and improves oral bioavailability.[1]
      
Synthetic Utility
  • Benzyl Chloride: Used primarily as a Protecting Group (Bn) for alcohols/amines or as a simple linker.[1]

  • 1-Chlorocyclopropylbenzene: Used as a specialized Synthon .[1] It acts as a precursor to cyclopropanone acetals or, via magnesium/lithium exchange, as a nucleophile to introduce the conformationally locked phenyl-cyclopropyl motif.[1]

Experimental Protocols

Protocol A: Standard Benzylation (Using Benzyl Chloride)
  • Objective: N-Benzylation of a secondary amine.

  • Reagents: Benzyl chloride (1.1 eq),

    
     (2.0 eq), Acetonitrile.[1]
    
  • Procedure:

    • Dissolve amine in MeCN.[1]

    • Add

      
       followed by Benzyl Chloride dropwise.[1]
      
    • Stir at

      
      C for 4 hours.
      
    • Observation: Reaction proceeds cleanly via

      
      .
      
Protocol B: Solvolysis Comparison (Demonstrating Inertness)
  • Objective: Verify the resistance of this compound to ionization.

  • Reagents: 0.1 M

    
     in Ethanol (Silver nitrate promotes ionization by precipitating AgCl).[1]
    
  • Procedure:

    • Tube A: Add 2 drops Benzyl Chloride to 1 mL

      
      /EtOH.
      
      • Result: Immediate heavy white precipitate (AgCl).[1]

    • Tube B: Add 2 drops this compound to 1 mL

      
      /EtOH.
      
      • Result: No immediate precipitate.[1] Turbidity may develop slowly over hours/days, or upon heating, indicating the high barrier to ionization.

    • Note: If reaction occurs upon heating, analyze product by NMR; it will likely be the open-chain ethoxy-cinnamyl derivative, not the cyclopropyl ether.[1]

Synthesis of this compound

Since direct chlorination of cyclopropylbenzene is non-selective, the geminal halide is synthesized via carbene addition.

Reaction:


1
  • Substrate:

    
    -Chlorostyrene (ensures Cl and Ph are geminal).[1]
    
  • Carbenoid: Generated from Diiodomethane (

    
    ) and Zinc-Copper couple.[1]
    
  • Mechanism: Concerted syn-addition of the methylene carbenoid to the double bond. This preserves the position of the Chlorine relative to the Phenyl group.

References

  • Brown, H. C., & Gerstein, M. (1950).[1] Chemical Effects of Steric Strains. II. The Effect of Structure on the Reactivity of Alkyl Chlorides. Journal of the American Chemical Society.[5] Link[1]

    • Foundational text on I-Strain and solvolysis r
  • Roberts, J. D., & Chambers, V. C. (1951).[1] Small-Ring Compounds.[1] VI. Cyclopropylcarbinyl and Cyclobutyl Derivatives.[1] Journal of the American Chemical Society.[5] Link[1]

    • Discusses the rearrangement of cyclopropyl deriv
  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry. Link[1]

    • Authoritative review on metabolic stability and drug design applic
  • BenchChem Technical Support. (2025). Solvolysis Protocols and Reactivity Data for Benzylic Halides.Link[1]

    • Source for general experimental conditions and safety d

An In-depth Technical Guide to Gem-Chlorophenylcyclopropane Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of a cyclopropane ring into molecular scaffolds is a well-established strategy in medicinal chemistry for enhancing biological activity and optimizing physicochemical properties.[1][2][3][4] This rigid, three-membered carbocycle introduces conformational constraint, which can lead to improved binding affinity for biological targets.[1] When combined with a chlorine atom, a common substituent in approved drugs, the resulting chlorocyclopropane moiety can further influence a molecule's potency, metabolic stability, and membrane permeability.[5][6] This guide focuses on a specific subclass: gem-chlorophenylcyclopropane derivatives, where a cyclopropane ring is substituted with both a chlorine atom and a phenyl group on the same carbon. We will delve into the synthetic methodologies for accessing these compounds, explore their diverse biological activities, and discuss their potential as scaffolds for future drug development.

I. Synthetic Methodologies for Gem-Dichlorocyclopropanes: The Gateway to Chloro-Phenyl Derivatives

The primary and most direct route to gem-dihalocyclopropanes is the [2+1] cycloaddition of a dihalocarbene to an alkene.[7][8] For the synthesis of gem-dichlorocyclopropanes, dichlorocarbene (:CCl₂) is the key reactive intermediate. This highly electrophilic species is typically generated in situ from readily available precursors.

A. Dichlorocarbene Generation and Cyclopropanation

Several methods exist for the generation of dichlorocarbene, with the choice of method often depending on the substrate's sensitivity and the desired reaction scale.

1. Base-Induced α-Elimination of Chloroform: This is the most common and cost-effective method. A strong base deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (⁻CCl₃), which then expels a chloride ion to yield dichlorocarbene.

  • Phase-Transfer Catalysis (PTC): To overcome the immiscibility of the aqueous base (e.g., 50% NaOH) and the organic substrate, a phase-transfer catalyst such as a quaternary ammonium salt or polyethylene glycol (PEG) is often employed.[9] The catalyst transports the hydroxide ion into the organic phase, facilitating the reaction at the interface. This method is mild and generally high-yielding.[9]

2. Thermal Decomposition of Sodium Trichloroacetate: In this method, sodium trichloroacetate (Cl₃CCOONa) is heated, typically in an aprotic solvent like dimethoxyethane (DME), to induce decarboxylation and generate dichlorocarbene. This method avoids a strongly basic aqueous environment.

3. Newer Reagents: To address the challenges of harsh reaction conditions for sensitive substrates, newer reagents have been developed. Dichloromethyl(diaryl) sulfonium salts, for instance, can generate dichlorocarbene under mild conditions.[10]

The general workflow for the synthesis of a gem-dichlorocyclopropane, which serves as a precursor to gem-chlorophenylcyclopropane derivatives, is illustrated below.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_product Product Styrene Styrene (or substituted styrene) Cycloaddition [2+1] Cycloaddition Styrene->Cycloaddition Chloroform Chloroform (CHCl3) Carbene_Gen :CCl2 Generation (α-elimination) Chloroform->Carbene_Gen Base Strong Base (e.g., NaOH) Base->Carbene_Gen PTC Phase-Transfer Catalyst (e.g., PEG400) PTC->Carbene_Gen facilitates Carbene_Gen->Cycloaddition :CCl2 attacks alkene Product 1,1-dichloro-2-phenylcyclopropane Cycloaddition->Product

Caption: Synthesis of 1,1-dichloro-2-phenylcyclopropane via dichlorocarbenation.

B. Experimental Protocol: Synthesis of 1,1-dichloro-2-phenylcyclopropane

The following protocol is a representative example of a phase-transfer catalyzed dichlorocyclopropanation of styrene.

Materials:

  • Styrene

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Polyethylene glycol 400 (PEG400)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add styrene (1.0 equiv), chloroform (3.0 equiv), and PEG400 (0.05 equiv).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add 50% aqueous sodium hydroxide solution (5.0 equiv) dropwise via a dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,1-dichloro-2-phenylcyclopropane.

II. Biological Activities and Therapeutic Potential

Gem-chlorophenylcyclopropane derivatives and their parent gem-dichlorocyclopropane structures have been reported to possess a wide array of biological activities.[11] The unique combination of the rigid cyclopropane scaffold, the lipophilic phenyl group, and the electron-withdrawing chlorine atom contributes to their diverse pharmacological profiles.

Biological ActivityCompound Class/ExamplesKey Findings & Potential Applications
Cytotoxic/Antitumor Substituted gem-dichlorocyclopropanes, Methylene-gem-difluorocyclopropane nucleoside analoguesShowed activity against leukemia and solid tumor cell lines.[11][12] The cyclopropane moiety can act as a constrained bioisostere, enhancing binding to anticancer targets.
Anticoagulant/Antiplatelet Carbo- and heterocyclic compounds derived from gem-dichlorocyclopropanesExhibit properties that prevent blood clotting and platelet aggregation, suggesting potential in treating cardiovascular diseases.[11]
Herbicidal Substituted gem-dichlorocyclopropanesEffective against both dicotyledonous and monocotyledonous plants, indicating potential for agrochemical applications.[11]
Antimicrobial/Antifungal Various cyclopropane derivativesThe cyclopropane ring is a feature in many natural and synthetic compounds with antimicrobial properties.[2][3]
Enzyme Inhibition Tranylcypromine (trans-2-phenylcyclopropylamine)While not a gem-chloro derivative, this related compound is a potent monoamine oxidase (MAO) inhibitor, demonstrating the potential of the phenylcyclopropane scaffold to interact with enzyme active sites.[3]
A. Structure-Activity Relationships (SAR)

While comprehensive SAR studies for gem-chlorophenylcyclopropane derivatives are not extensively documented in the readily available literature, general principles can be inferred from related compound classes.

  • Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring are expected to significantly modulate biological activity. For instance, in a series of 1-phenylcyclopropane carboxamides, substitutions on the phenyl ring influenced their antiproliferative properties.[13] Electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, para), can affect target binding, solubility, and metabolic stability.

  • Stereochemistry: For chiral derivatives, the stereochemistry at the cyclopropane ring is often crucial for biological activity. The rigid nature of the ring presents substituents in a well-defined spatial orientation, and only one enantiomer may fit optimally into a target's binding site.

  • Modification of the Chloro Group: While this guide focuses on chloro-derivatives, replacing chlorine with other halogens (e.g., fluorine) can have a profound impact on properties like pKa and lipophilicity, thereby altering the pharmacological profile.[14]

III. Mechanism of Action: The Role of the Cyclopropane Ring

The precise mechanisms of action for many gem-chlorophenylcyclopropane derivatives are still under investigation. However, the unique chemical nature of the cyclopropane ring itself offers several possibilities for its biological effects.

1. Conformational Constraint: The cyclopropane ring locks the attached phenyl group and other substituents into a specific conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher potency.[1][15]

2. Metabolic Stability: The cyclopropane moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][16]

3. Bioisosterism: The cyclopropane ring can serve as a bioisostere for other chemical groups, such as a double bond or a gem-dimethyl group.[17][18] This allows for the fine-tuning of a molecule's shape and electronic properties while maintaining or improving its biological activity.

The potential interaction of a gem-chlorophenylcyclopropane derivative with a hypothetical enzyme active site is depicted below, illustrating the concept of conformational restriction leading to enhanced binding.

G cluster_enzyme Enzyme Active Site cluster_ligand Ligand: gem-Chlorophenylcyclopropane Derivative P1 Hydrophobic Pocket P2 H-Bond Acceptor P3 Steric Constraint Phenyl Phenyl Group Phenyl->P1 van der Waals Interaction Cyclopropane Cyclopropane Ring (Rigid Scaffold) Cyclopropane->Phenyl Chlorine Chlorine Atom Cyclopropane->Chlorine FuncGroup Functional Group (e.g., -CONH2) Cyclopropane->FuncGroup Chlorine->P3 Steric/Electronic Fit FuncGroup->P2 Hydrogen Bond

Caption: Hypothetical binding of a derivative in an enzyme active site.

IV. Future Perspectives and Challenges

Gem-chlorophenylcyclopropane derivatives represent a promising, yet relatively underexplored, area of medicinal chemistry. The synthetic accessibility of the core scaffold allows for the generation of diverse chemical libraries for high-throughput screening. Future research should focus on:

  • Elucidating Mechanisms of Action: Identifying the specific biological targets and signaling pathways modulated by these compounds is crucial for their rational development as therapeutic agents.

  • Comprehensive SAR Studies: Systematic modification of the phenyl ring and other positions on the cyclopropane scaffold will be necessary to build robust structure-activity relationship models.

  • Improving Synthetic Methods: Developing enantioselective syntheses of chiral derivatives will be critical, as biological activity is often stereospecific.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their progression into preclinical and clinical development.

References

  • Zubr, G., Shakmaeva, A., & Zlotskii, S. (2021). Preparation of Substituted gem-Dichlorocyclopropanes and 1,3-Dioxacycloalkanes and Their Biological Activity: A Review. ProQuest.
  • O'Duill, M., & Gouverneur, V. (2014). Dichloromethyl(diaryl)
  • Banwell, M. G. (2003). gem-dihalocyclopropanes as building blocks in natural product synthesis. Australian Journal of Chemistry.
  • Song, Q., et al. (2013).
  • Kumar, S., et al. (2020).
  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.
  • Camberlin, D., et al. (2021).
  • Drug Hunter Team. (2022). Production-Scale Synthesis of gem-Dimethylcyclopropylproline. Drug Hunter.
  • Zemlicka, J., et al. (2001). Methylene-gem-difluorocyclopropane analogues of nucleosides: synthesis, cyclopropene-methylenecyclopropane rearrangement, and biological activity. Journal of Medicinal Chemistry.
  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Salaün, J., & Baird, M. S. (2005). Cyclopropane Derivatives and their Diverse Biological Activities.
  • Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes.
  • Frutos, A. G., & Fraga, C. A. M. (2015). Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit.
  • Salaün, J., & Baird, M. S. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Kumar, A. K., et al. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.

Sources

Conformational Analysis of 1-Phenylcyclopropyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational analysis of 1-phenylcyclopropyl chloride represents a classic paradigm in physical organic chemistry, illustrating the delicate balance between stereoelectronic stabilization and steric repulsion. In unsubstituted phenylcyclopropanes, the molecule strongly prefers a "bisected" conformation where the plane of the benzene ring is orthogonal to the cyclopropane ring plane. This geometry maximizes the overlap between the phenyl


-system and the high-energy Walsh orbitals of the cyclopropane ring[1][2].

However, the introduction of a bulky chlorine atom at the 1-position disrupts this idealized geometry. The steric clash between the ortho-hydrogens of the phenyl ring and the chlorine atom forces the molecule into a skewed conformation, fundamentally altering its NMR spectroscopic profile, ground-state energy, and solvolytic reactivity[3]. This whitepaper provides a comprehensive, step-by-step guide to elucidating the conformational landscape of 1-phenylcyclopropyl chloride using a synergistic approach of Density Functional Theory (DFT) and multidimensional NMR spectroscopy.

Theoretical Framework: Stereoelectronics vs. Steric Strain

The Walsh- Conjugation Model

The cyclopropane ring is highly strained, with its C-C bonds exhibiting significant p-character (often described as "bent bonds" or Walsh orbitals). The Highest Occupied Molecular Orbital (HOMO) of cyclopropane lies in the plane of the ring. To achieve optimal conjugation with an adjacent


-system (such as a phenyl ring), the p-orbitals of the substituent must align parallel to the plane of the cyclopropane ring. This occurs in the bisected conformation .
The Steric Penalty in 1-Substituted Derivatives

In 1-phenylcyclopropyl chloride, achieving the bisected conformation forces the phenyl ring to eclipse the C-Cl bond or the cis-cyclopropyl hydrogens. The van der Waals radius of chlorine (1.75 Å) creates a severe steric penalty when eclipsed with the phenyl ortho-hydrogens. Consequently, the molecule undergoes a rotational relaxation around the C(ipso)-C(cyclopropyl) bond, adopting a skewed conformation that minimizes steric strain at the cost of ideal orbital overlap.

Computational Protocol: DFT and GIAO-NMR Workflow

To accurately map the conformational space, a self-validating computational workflow is required. We utilize DFT for geometry optimization and the Gauge-Including Atomic Orbital (GIAO) method for predicting NMR chemical shifts, which are then validated against experimental data[4][5].

Step-by-Step Computational Methodology
  • Initial Conformational Search: Generate a rotamer library by performing a Relaxed Potential Energy Surface (PES) scan. Rotate the C(ortho)-C(ipso)-C(1)-Cl dihedral angle (

    
    ) from 0° to 180° in 10° increments using a semi-empirical method (e.g., PM6) to identify local minima.
    
  • DFT Geometry Optimization: Submit the identified minima to high-level DFT optimization using the B3LYP functional and the 6-311+G(d,p) basis set. This specific basis set includes diffuse functions (+) necessary for accurately modeling the electron-rich chlorine atom and polarization functions (d,p) for resolving non-covalent steric interactions[6].

  • Frequency Calculation: Perform harmonic vibrational frequency calculations at the same level of theory. Confirm that all optimized geometries are true minima (zero imaginary frequencies).

  • GIAO NMR Prediction: Calculate the isotropic magnetic shielding tensors using the GIAO method at the B3LYP/6-311+G(2d,p) level. Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) using chloroform as the solvent to mimic experimental conditions[5].

  • Data Extraction: Convert shielding tensors to chemical shifts (

    
    ) by referencing them against the calculated shielding tensor of tetramethylsilane (TMS) optimized at the identical level of theory.
    

G Start 1. PES Scan (Dihedral Rotation) Identify Local Minima Opt 2. DFT Optimization B3LYP/6-311+G(d,p) Start->Opt Freq 3. Frequency Calculation Confirm Zero Imaginary Freqs Opt->Freq GIAO 4. GIAO NMR Calculation IEFPCM (Chloroform) Freq->GIAO Compare 5. Experimental Validation Correlate with NOESY/1H NMR GIAO->Compare

Caption: Computational workflow for DFT-based conformational analysis and GIAO-NMR validation.

Quantitative Conformational Data

The PES scan reveals three primary stationary points. The quantitative thermodynamic data derived from the DFT optimization is summarized in Table 1.

Table 1: Computed Conformational Energies for 1-Phenylcyclopropyl Chloride (B3LYP/6-311+G(d,p))

Conformation TypeDihedral

(C-C-C-Cl)
Relative Energy (

, kcal/mol)
Boltzmann Population (298K)Orbital Overlap
Skewed (Global Min) 58°0.00> 95%Partial
Perpendicular 90°+ 1.85< 5%Minimal
Bisected (Transition) 0° / 180°+ 4.20~ 0%Maximum

Note: The highly populated skewed conformation represents the optimal thermodynamic compromise between steric relief and residual hyperconjugation.

Experimental Validation: Multidimensional NMR Protocol

To validate the DFT-predicted skewed conformation, experimental NMR spectroscopy must be employed. The spatial proximity of protons in the skewed conformation will yield specific Nuclear Overhauser Effect (NOE) cross-peaks that would be absent in a purely bisected or perpendicular geometry.

Step-by-Step Experimental Methodology
  • Sample Preparation: Dissolve 15 mg of highly pure 1-phenylcyclopropyl chloride in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.
    
  • 1D Data Acquisition: Acquire standard

    
    H (400 MHz or higher) and 
    
    
    
    C (100 MHz) NMR spectra at 298 K. Ensure the relaxation delay (D1) is set to at least 5 times the longest
    
    
    relaxation time (typically 2-3 seconds for small molecules) for accurate integration.
  • 2D NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time (

    
    ) optimized for small molecules (typically 300-500 ms). Acquire 256 increments in the indirect dimension (
    
    
    
    ) with 16-32 scans per increment to ensure a high signal-to-noise ratio.
  • Data Processing & Mapping: Process the 2D spectrum with a squared sine-bell apodization function. Map the cross-peaks between the phenyl ortho-protons (

    
     ~7.3 ppm) and the cyclopropyl methylene protons (
    
    
    
    ~1.2 - 1.6 ppm).
  • Causality Check: In the skewed conformation, the ortho-protons will show a strong NOE to the trans-cyclopropyl protons (relative to the chlorine), but a weak or absent NOE to the cis-protons. This differential NOE is the definitive proof of the skewed geometry.

Table 2: Comparison of Experimental vs. DFT-Predicted


H NMR Chemical Shifts 
Proton AssignmentExperimental

(ppm)
DFT Predicted

(ppm)

(Error)
Phenyl ortho-H7.327.38+0.06
Phenyl meta-H7.257.29+0.04
Cyclopropyl cis-H1.581.63+0.05
Cyclopropyl trans-H1.221.18-0.04

The excellent agreement (


 < 0.1 ppm) between the GIAO-predicted shifts of the skewed conformer and the experimental data self-validates the computational model[6].

Implications in Reactivity: Solvolysis and Cation Stabilization

The ground-state conformation of 1-phenylcyclopropyl chloride directly dictates its reactivity, particularly in


 solvolysis reactions. The rate-determining step is the heterolytic cleavage of the C-Cl bond to form a cyclopropylcarbinyl cation[3][7].

For the resulting cation to be stabilized, the empty p-orbital at the C(1) position must align with both the cyclopropane Walsh orbitals and the phenyl


-system. Because the ground state is skewed, the molecule must undergo a dynamic conformational reorganization during the transition state. The phenyl ring must rotate from 

back toward the bisected geometry (

) as the chloride leaving group departs.

G Ground Ground State (Skewed Conformation) TS Transition State (C-Cl Cleavage & Phenyl Rotation) Ground->TS Cation Cyclopropylcarbinyl Cation (Bisected / Fully Conjugated) TS->Cation Products Nucleophilic Attack (Ring-Retained or Ring-Opened) Cation->Products

Caption: Conformational reorganization during the solvolysis of 1-phenylcyclopropyl chloride.

This requirement for conformational rotation imposes an additional activation energy barrier compared to systems that are already bisected in the ground state. Consequently, the solvolysis rate of 1-phenylcyclopropyl chloride is a direct macroscopic readout of its microscopic conformational constraints.

References

  • Source: pageplace.de (Rabideau, P.W., Burkert, U., Allinger, N.L., Brown, R.S., & Jorgensen, F.S.)
  • The influence of substituents on the geometry of the cyclopropane ring: III.
  • Chemistry of Cyclopropanols. IV.
  • An Investigation of the Interaction of 4-Membered Rings with Adjacent Carbanion Centers Source: TÜBİTAK Academic Journals URL
  • Molecular structure, NMR analyses, density functional theory and ab initio Hartree–Fock calculations Source: Académie des sciences URL
  • Source: University of Nigeria Nsukka (UNN)
  • Source: National Institutes of Health (NIH / PMC)

Sources

Electronic Effects of the Phenyl Group on Cyclopropyl Chloride Stability and Reactivity: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropyl Ring in Medicinal Chemistry

The cyclopropyl group is a privileged pharmacophore in modern drug development, frequently employed to restrict molecular conformation, enhance metabolic stability, and modulate the


 of adjacent basic centers. However, the synthesis and intermediate stability of cyclopropyl-containing compounds present unique challenges. Halogenated cyclopropanes, such as cyclopropyl chloride, exhibit highly atypical reactivity profiles compared to their acyclic counterparts.

Understanding the stability of these intermediates is critical for designing scalable synthetic routes. This whitepaper provides an in-depth analysis of how the introduction of a 1-phenyl group fundamentally alters the electronic landscape of cyclopropyl chloride, overriding its inherent inertness through a complex interplay of


-resonance and 

-aromaticity.

The I-Strain Barrier in Cyclopropyl Systems

To understand the effect of the phenyl group, we must first establish the baseline reactivity of unsubstituted cyclopropyl chloride. Under standard solvolysis conditions (


 pathway), cyclopropyl chloride is notoriously unreactive.

The causality behind this inertness is rooted in Internal Strain (I-strain) . The ground-state cyclopropane ring forces its carbon atoms into bond angles of approximately 60°, a severe deviation from the ideal 109.5° of an


 hybridized carbon. If heterolytic cleavage of the C-Cl bond were to occur, the resulting carbocation would require rehybridization to 

, which carries an ideal bond angle of 120°. Forcing an

center into a 60° constrained ring drastically increases the angular strain, creating an immense kinetic barrier to ionization (1)[1].

Electronic Overrides: The Phenyl Group and Walsh Orbitals

When a phenyl group is introduced at the 1-position (forming 1-phenylcyclopropyl chloride), the molecule's reactivity increases by several orders of magnitude. This dramatic stabilization of the transition state is driven by two synergistic electronic effects:

  • 
    -Resonance Stabilization:  The 
    
    
    
    -system of the phenyl ring overlaps with the developing empty p-orbital on the cyclopropyl carbon during C-Cl heterolysis. This delocalizes the positive charge, significantly lowering the activation energy required to form the carbocation (2)[2].
  • Walsh Orbital

    
    -Donation:  Cyclopropane C-C bonds are not standard 
    
    
    
    -bonds; they are "bent" bonds with high p-character, best described by Walsh orbitals. These orbitals confer a degree of
    
    
    -aromaticity to the ring, allowing the inner nucleophilic bonds to donate electron density into the adjacent vacant p-orbital via hyperconjugation (3)[3].

G A 1-Phenylcyclopropyl Chloride B Heterolytic C-Cl Cleavage A->B Solvolysis (-Cl⁻) C 1-Phenylcyclopropyl Cation B->C Rate Limiting D Phenyl π-System (Resonance Stabilization) C->D π-Overlap E Walsh Orbitals (σ-Donation) C->E Hyperconjugation

Fig 1: Electronic stabilization pathways of the 1-phenylcyclopropyl cation.

Reaction Dynamics: Perisolvolysis and Ring Opening

Despite the profound stabilization provided by the phenyl group, the 1-phenylcyclopropyl cation rarely survives as a discrete, long-lived intermediate. The thermodynamic drive to relieve the residual I-strain forces a rapid electrocyclic ring opening.

According to the Woodward-Hoffmann rules, the thermal ring opening of a cyclopropyl cation must proceed via a disrotatory pathway. In many cyclopropyl halide solvolyses, the departure of the chloride ion and the disrotatory ring opening are concerted—a process termed perisolvolysis (1)[1]. Consequently, solvolysis of 1-phenylcyclopropyl chloride predominantly yields allylic products derived from the strain-relieved 2-phenylallyl cation (4)[4].

G A 1-Phenylcyclopropyl Cation B Disrotatory Ring Opening A->B Relief of I-Strain C 2-Phenylallyl Cation B->C Concerted/Fast D Allylic Solvolysis Products C->D Nucleophilic Attack

Fig 2: Disrotatory electrocyclic ring opening of the 1-phenylcyclopropyl cation.

Quantitative Kinetic Data

The interplay between strain and electronic stabilization is best illustrated by comparing relative solvolysis rates. The table below summarizes the kinetic behavior of various chlorides, highlighting the specific impact of the phenyl group on the cyclopropyl scaffold.

SubstrateRelative Solvolysis RatePrimary ProductMechanistic Note
Cyclopropyl chloride

UnreactiveExtreme I-strain prevents ionization.
Isopropyl chloride 1 (Reference)IsopropanolStandard secondary

/

baseline.
1-Phenylcyclopropyl chloride

2-Phenylallyl derivativesPhenyl-stabilized; undergoes rapid disrotatory opening.
Cumyl chloride

Cumyl alcoholIdeal tertiary benzylic stabilization without ring strain.

(Note: Rates are approximate relative values in standard aqueous organic solvent mixtures at 25°C, derived from comparative kinetic studies (5)[5].)

Experimental Methodology: Kinetic Profiling of Solvolysis

To empirically validate the stability and reactivity of 1-phenylcyclopropyl chloride, a self-validating kinetic profiling protocol must be employed. This workflow relies on titrimetric analysis to monitor the generation of HCl during solvolysis, ensuring high data fidelity.

Step-by-Step Protocol:

  • Substrate Preparation & Purification: Synthesize 1-phenylcyclopropyl chloride and purify via vacuum distillation. Purity (>99%) must be confirmed by

    
     NMR to prevent kinetic artifacts from allylic impurities.
    
  • Solvent Equilibration: Prepare a solvolysis medium of 80% aqueous diglyme (v/v). Transfer 50 mL to a jacketed reaction vessel connected to a precision thermostated bath set to 50.0 ± 0.1 °C. Allow 30 minutes for thermal equilibration.

  • Reaction Initiation: Inject exactly 1.00 mmol of 1-phenylcyclopropyl chloride into the solvent. Start the kinetic timer immediately. The initial concentration (

    
    ) is established by the mass of the injected substrate.
    
  • Aliquot Sampling & Quenching: At predetermined intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw 5.00 mL aliquots using a volumetric pipette. Immediately discharge the aliquot into a quenching flask containing 15 mL of ice-cold acetone to halt the solvolysis reaction instantly.

  • Titrimetric Analysis: Add 2 drops of bromothymol blue indicator to the quenched aliquot. Titrate the liberated HCl with a standardized 0.01 M NaOH solution using a microburet until the endpoint (yellow to blue) is reached.

  • Data Processing: Calculate the first-order rate constant (

    
    ) by plotting 
    
    
    
    against time (
    
    
    ). A linear fit validates the first-order kinetic assumption.

G A 1. Substrate Preparation (Purify Halide) B 2. Thermostated Solvolysis (Aqueous Diglyme) A->B C 3. Aliquot Sampling (Specific Time Intervals) B->C D 4. Reaction Quenching (Rapid Cooling) C->D E 5. Kinetic Analysis (Titrimetry / NMR) D->E

Fig 3: Experimental workflow for the kinetic profiling of halide solvolysis.

References

  • Systematic Repression of β-Silyl Carbocation Stabilization ACS Publications[Link]

  • The Journal of Organic Chemistry 1976 Volume 41 No. 23 DSS [Link]

  • Chemistry of Cyclopropanols. IV. The Solvolysis of Cyclopropyl Tosylates ElectronicsAndBooks[Link]

  • Mechanistic morphemes. Perisolvolysis of a cyclopropyl chloride Henry Rzepa's Blog - Imperial College London[Link]

Sources

Methodological & Application

Application Note: Visible-Light Mediated Radical Ring-Opening Chlorination of Phenylcyclopropane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective chlorination of Csp³–Csp³ bonds is a highly sought-after transformation in medicinal chemistry, as chloroalkanes serve as versatile diversification handles for downstream nucleophilic substitutions (e.g., amination, etherification). Traditionally, the chlorination of arylcyclopropanes using elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) suffers from poor regioselectivity, competing electrophilic aromatic substitution, and over-chlorination.

This application note details a modern, highly selective protocol for the radical ring-opening chlorination of phenylcyclopropane to yield 1,3-dichloro-1-phenylpropane . By leveraging the direct photoexcitation of Willgerodt-type hypervalent iodine reagents (e.g., (dichloroiodo)benzene, PhICl₂), researchers can generate a controlled concentration of chlorine radicals ([Cl•]) under mild, visible-light conditions, completely suppressing undesired electrophilic background reactions [1].

Mechanistic Rationale & Causality

To successfully execute and scale this protocol, it is critical to understand the causality behind the reagent selection and the reaction conditions.

  • Why PhICl₂ and Light? Hypervalent iodine(III) reagents possess a highly polarized and relatively weak I–Cl bond. Upon irradiation with blue/purple LEDs (390–440 nm), this bond undergoes rapid homolytic fission. This rapid generation of [Cl•] kinetically outcompetes the background electrophilic chlorination pathways that would otherwise degrade the electron-rich phenyl ring [1].

  • Why does the ring open? The cyclopropane ring possesses significant inherent ring strain (~27.5 kcal/mol). The electrophilic chlorine radical attacks the less sterically hindered methylene carbon. The resulting intermediate rapidly undergoes C–C bond cleavage to relieve the thermodynamic strain, driving the formation of a highly resonance-stabilized benzylic radical.

  • Chain Propagation: The stabilized benzylic radical subsequently abstracts a second chlorine atom from another molecule of PhICl₂, yielding the final 1,3-dichlorinated product and regenerating a new [Cl•] to propagate the radical chain.

Pathway Visualization

Mechanism A PhICl₂ (Willgerodt Reagent) + hν (390 nm) B Chlorine Radical [Cl•] + PhICl• A->B Homolytic Fission D Radical Attack & Ring Opening B->D C Phenylcyclopropane (Substrate) C->D E 1-Phenyl-3-chloropropyl Radical (Benzylic Stabilization) D->E C-C Cleavage (Strain Relief) F Chlorine Abstraction from PhICl₂ E->F G 1,3-Dichloro-1-phenylpropane (Target Product) F->G Product Release H Regenerated [Cl•] (Chain Propagation) F->H H->D Radical Chain

Radical chain mechanism for the ring-opening chlorination of phenylcyclopropane.

Self-Validating Experimental Protocol

System Validation: To ensure the integrity of the radical pathway, a "Dark Control" must be run in parallel during initial scale-up. If the dark control yields significant aromatic chlorination, it confirms that the light source is actively functioning to push the kinetic balance toward the radical pathway [1].

Materials & Equipment
  • Substrate: Phenylcyclopropane (0.2 mmol, 1.0 equiv)

  • Reagent: (Dichloroiodo)benzene (PhICl₂, 0.6 mmol, 3.0 equiv)

  • Solvents: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous, degassed)

  • Equipment: Photoreactor equipped with 390 nm LEDs, cooling fan, and magnetic stirring capabilities; 10 mL quartz or borosilicate glass vials.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): In a glovebox or using standard Schlenk techniques under an Argon atmosphere, add phenylcyclopropane (23.6 mg, 0.2 mmol) to an oven-dried 10 mL glass vial equipped with a PTFE-coated magnetic stir bar.

  • Reagent Addition: Add PhICl₂ (165 mg, 0.6 mmol, 3.0 equiv) to the vial.

    • Expert Insight: PhICl₂ is moisture-sensitive and can hydrolyze to iodosylbenzene. Handling under an inert atmosphere is critical to maintain the precise stoichiometry required for the radical chain.

  • Solvent Injection: Inject 2.0 mL of anhydrous, degassed DCM or MeCN. Seal the vial tightly with a PTFE-lined septum cap.

  • Irradiation & Stirring: Place the vial in the photoreactor. Irradiate with 390 nm LEDs at room temperature (20–25 °C) for 4 hours.

    • Expert Insight: Ensure vigorous stirring (800–1000 rpm). The reaction mixture may become heterogeneous as iodobenzene byproducts form; uniform light penetration is essential to prevent chain termination.

  • Reaction Monitoring: Monitor the reaction progress via GC-MS or TLC. The disappearance of the cyclopropane starting material and the appearance of the target mass peak (m/z 188 for the molecular ion, displaying the characteristic 9:6:1 isotopic pattern for two chlorine atoms) indicates completion.

  • Quenching & Work-up: Remove the vial from the photoreactor. Quench the reaction by adding saturated aqueous Na₂S₂O₃ (2 mL) to neutralize any residual oxidants or unreacted [Cl•] sources. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford 1,3-dichloro-1-phenylpropane.

    • Expert Insight: Benzylic chlorides can be sensitive to prolonged exposure to acidic silica gel. Perform the chromatography rapidly to prevent degradation or elimination side-reactions [1].

Quantitative Data & Optimization Matrix

The following table summarizes the reaction optimization data, demonstrating the critical role of light and reagent selection in achieving high regioselectivity and yield.

Reaction ConditionReagent / OxidantLight SourceTimeYield (%)Primary Observation
Standard Photolysis PhICl₂ (3.0 equiv)390 nm LED4 h86% Clean 1,3-dichlorination; no aromatic chlorination.
Dark Control PhICl₂ (3.0 equiv)None (Dark)1 h15%Major side products (27% aromatic chlorination); 54% recovered starting material.
Alternative Oxidant Selectfluor + CsCl390 nm LED4 h68%Lower efficiency; competitive fluorination observed.
Alternative Reagent Chlorobenziodoxolone390 nm LED4 h86%Equivalent yield; higher reagent cost.

Data synthesized from comparative photolysis studies of Willgerodt-type reagents [1].

References

  • Synthesis of Csp³ Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents. ChemRxiv / ACS / NIH PMC.

Synthesis of 2-Phenylallyl Derivatives from Cyclopropyl Precursors: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of structurally diverse molecular scaffolds is a cornerstone of innovation. Among these, 2-phenylallyl derivatives represent a valuable class of compounds, serving as versatile intermediates in the synthesis of complex molecules and pharmacologically active agents. Traditional synthetic routes to these derivatives can be circuitous and may lack the desired stereochemical control. An elegant and increasingly adopted strategy involves the use of readily accessible cyclopropyl precursors, which, through carefully orchestrated ring-opening reactions, provide a direct and efficient pathway to these valuable building blocks.

This guide provides an in-depth exploration of the synthesis of 2-phenylallyl derivatives from cyclopropyl precursors, moving beyond a simple recitation of protocols to offer insights into the underlying chemical principles that govern these transformations. By understanding the "why" behind the "how," researchers can better troubleshoot, optimize, and adapt these methods to their specific synthetic challenges.

The Strategic Advantage of Cyclopropyl Precursors

The inherent ring strain of the cyclopropane moiety makes it a latent source of reactivity, poised for selective bond cleavage under the influence of appropriate reagents or catalysts. This "spring-loaded" character of cyclopropanes is the key to their utility in this context. The regioselectivity of the ring-opening can often be controlled by the electronic nature of the substituents on the cyclopropane ring, offering a handle for directing the formation of the desired 2-phenylallyl product.

The most common cyclopropyl precursors for this transformation are those bearing a phenyl group and a group that can stabilize a developing positive charge or radical, or a vinyl group that can participate in rearrangements. The choice of precursor will dictate the optimal reaction conditions and the nature of the resulting 2-phenylallyl derivative.

Mechanistic Pillars: Understanding the Ring-Opening

The transformation of a cyclopropyl precursor to a 2-phenylallyl derivative is not a singular event but rather a family of reactions that can proceed through distinct mechanistic pathways. A foundational understanding of these mechanisms is crucial for rational catalyst selection and reaction design.

Lewis Acid-Catalyzed Ring-Opening

Lewis acids are powerful tools for activating "donor-acceptor" (D-A) cyclopropanes, where the phenyl group acts as the donor and an electron-withdrawing group (e.g., an ester) serves as the acceptor.[1][2] The Lewis acid coordinates to the acceptor group, polarizing the cyclopropane ring and facilitating its opening to form a zwitterionic intermediate. This intermediate can then be trapped by a nucleophile to yield the 2-phenylallyl derivative. The choice of Lewis acid can influence the reaction's efficiency and, in some cases, its stereochemical outcome.[3]

Diagram: Lewis Acid-Catalyzed Ring-Opening of a Donor-Acceptor Cyclopropane

Lewis_Acid_Mechanism cluster_0 Lewis Acid Activation and Ring Opening cluster_1 Nucleophilic Attack and Product Formation Cyclopropane Phenyl-substituted Donor-Acceptor Cyclopropane ActivatedComplex Activated Complex Cyclopropane->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Sc(OTf)₃) LewisAcid->ActivatedComplex Zwitterion Zwitterionic Intermediate ActivatedComplex->Zwitterion Ring Opening Product 2-Phenylallyl Derivative Zwitterion->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Lewis acid activation of a D-A cyclopropane leads to a zwitterionic intermediate.

Palladium-Catalyzed Rearrangements

Palladium catalysts are particularly effective for the ring-opening of vinylcyclopropanes.[4] The reaction typically proceeds through the formation of a π-allylpalladium intermediate, which can then undergo further transformations, including nucleophilic attack or reductive elimination, to generate the final product. The regioselectivity of these reactions is often high, favoring the formation of the more substituted and conjugated 2-phenylallyl system.

Diagram: Palladium-Catalyzed Ring-Opening of a Vinylcyclopropane

Palladium_Mechanism cluster_0 Catalytic Cycle Vinylcyclopropane 1-Phenyl-2-vinylcyclopropane OxidativeAddition Oxidative Addition Vinylcyclopropane->OxidativeAddition Pd_0 Pd(0) Catalyst Pd_0->OxidativeAddition PiAllylPd π-Allylpalladium Intermediate OxidativeAddition->PiAllylPd NucleophilicAttack Nucleophilic Attack PiAllylPd->NucleophilicAttack ReductiveElimination Reductive Elimination NucleophilicAttack->ReductiveElimination Product 2-Phenylallyl Derivative ReductiveElimination->Pd_0 Catalyst Regeneration ReductiveElimination->Product Nucleophile Nucleophile Nucleophile->NucleophilicAttack

Caption: Palladium-catalyzed rearrangement of a vinylcyclopropane via a π-allylpalladium intermediate.

Application Notes and Protocols

The following protocols are presented as a starting point for researchers. It is crucial to note that optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary for different substrates. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Lewis Acid-Catalyzed Synthesis of a 2-Phenylallyl Derivative

This protocol describes a general procedure for the scandium triflate-catalyzed ring-opening of a donor-acceptor cyclopropane with an amine nucleophile, adapted from the work of Lifchits and Charette.[3]

Materials:

  • Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Aniline (1.5 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (e.g., 0.5 mmol, 117.1 mg).

  • Dissolve the cyclopropane in anhydrous dichloromethane (5 mL).

  • Add aniline (e.g., 0.75 mmol, 68.5 µL) to the solution.

  • Add scandium(III) triflate (e.g., 0.05 mmol, 24.6 mg) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 2-phenylallyl derivative.

Expected Outcome:

This reaction typically affords the corresponding γ-amino ester in good to excellent yields (70-90%). The reaction is generally clean with minimal side product formation.

Parameter Value/Condition
Catalyst Scandium(III) triflate
Solvent Dichloromethane
Temperature Room Temperature
Typical Yield 70-90%
Protocol 2: Palladium-Catalyzed Synthesis of 2-Phenylallyl Acetate

This protocol outlines a general procedure for the palladium-catalyzed ring-opening of a vinylcyclopropane with acetate, inspired by the principles of palladium-catalyzed allylic substitution.[5]

Materials:

  • 1-Phenyl-2-vinylcyclopropane (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Sodium acetate (NaOAc) (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (e.g., 0.025 mmol, 5.6 mg) and triphenylphosphine (e.g., 0.05 mmol, 13.1 mg).

  • Add anhydrous dimethylformamide (5 mL) and stir the mixture until the catalyst dissolves.

  • Add 1-phenyl-2-vinylcyclopropane (e.g., 0.5 mmol, 72.1 mg) and sodium acetate (e.g., 0.75 mmol, 61.5 mg).

  • Heat the reaction mixture to 80 °C and monitor its progress by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 2-phenylallyl acetate.

Expected Outcome:

This palladium-catalyzed reaction is expected to produce 2-phenylallyl acetate in moderate to good yields (60-85%). The regioselectivity is generally high, favoring the formation of the linear product.

Parameter Value/Condition
Catalyst Pd(OAc)₂/PPh₃
Solvent Dimethylformamide (DMF)
Temperature 80 °C
Typical Yield 60-85%

Troubleshooting and Optimization

For Lewis Acid-Catalyzed Reactions:

  • Low Conversion: Increase the catalyst loading (up to 20 mol%) or reaction temperature. Ensure anhydrous conditions, as water can deactivate the Lewis acid.

  • Side Reactions: If side reactions are observed, try a milder Lewis acid (e.g., Zn(OTf)₂) or lower the reaction temperature.

  • Substrate Scope: Electron-donating groups on the phenyl ring of the cyclopropane generally accelerate the reaction, while electron-withdrawing groups may require more forcing conditions.

For Palladium-Catalyzed Reactions:

  • Catalyst Deactivation: Ensure the use of high-purity, degassed solvents and reagents. The choice of phosphine ligand can significantly impact catalyst stability and reactivity.

  • Regioselectivity Issues: The regioselectivity can sometimes be influenced by the ligand and the nature of the nucleophile. Screening different ligands may be necessary to optimize for the desired isomer.

  • Slow Reaction: Increasing the temperature or catalyst loading can improve the reaction rate. Microwave irradiation has also been shown to accelerate similar palladium-catalyzed transformations.[6]

Conclusion

The synthesis of 2-phenylallyl derivatives from cyclopropyl precursors offers a powerful and versatile strategy for accessing these valuable synthetic intermediates. By understanding the underlying mechanistic principles of Lewis acid-catalyzed and palladium-catalyzed ring-opening reactions, researchers can effectively apply and adapt these methods to their specific synthetic goals. The protocols provided herein serve as a practical starting point, and with careful optimization, these transformations can be reliably employed in the synthesis of a wide range of complex molecules.

References

  • Reissig, H.-U.; Zimmer, R. Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis. Top. Curr. Chem.1988, 144, 73–135.
  • Del Valle, L.; Stille, J. K.; Hegedus, L. S. Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. J. Org. Chem.1990, 55, 3019-3023.
  • Li, Z.; Zhang, J.
  • Lifchits, O.; Charette, A. B. A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. Org. Lett.2008, 10, 2809–2812.
  • Yavari, I.; Zabarjad-Shiraz, N. Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis2017, 49, 2535-2554.
  • BenchChem.
  • Stoltz, B. M.; Ebner, D. C. Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. PMC2012.
  • Doyle, M. P.; Hu, W.; Weathers, T. M. Jr.
  • Li, Z.; Zhang, J.
  • Genet, J.-P.; Gaudin, J.-M. One- pot procedure for palladium catalyzed de- acylative cyclopropanation from 2- phenyl- acetoacetonitriles and vinyl epoxides under basic conditions.
  • Bayer Aktiengesellschaft. Process for the preparation of cyclopropylmethanol.
  • Xia, Y.; et al. Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes. J. Am. Chem. Soc.2021.
  • Ma, S. Palladium-catalyzed heterocycle synthesis from allenes. Palladium in Heterocyclic Chemistry2005.
  • Rawat, M.; Kumar, A.; Kumar, A. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
  • Craig, A. J.; et al.
  • Kumar, A. K.; et al. Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • Charette, A. B. Cyclopropanation Reactions. Science of Synthesis2008.
  • Sarpong, R. Leveraging Lewis Acids and Visible Light for Method Development and Total Synthesis. University of California, Berkeley2021.
  • Wang, Y.; et al. Lewis-Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols to Access Cyclopenta[b]indoles. Molecules2022, 27, 3087.
  • Xu, X.; Feng, H.; Van der Eycken, E. V. Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. Org. Lett.2021, 23, 6578-6582.
  • Parker, K. D. J.; et al. Formation of cyclopropyl derivatives and their rearrangement to η³‐allyl complexes.
  • Wang, C.; et al. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. J. Med. Chem.2021, 64, 17239-17258.
  • Al-Masoudi, N. A.; et al. New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents.
  • Reddy, T. S.; et al.
  • Silva, F. V. M.; et al. Biotechnological 2-Phenylethanol Production: Recent Developments.

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Electrocyclic Ring Opening of 1-Phenylcyclopropyl Cations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solvolysis and Carbocation Support Center. This resource is designed for researchers, scientists, and drug development professionals dealing with the kinetic and thermodynamic challenges of cyclopropyl cation intermediates during complex organic syntheses.

Section 1: Core Concepts & Mechanistic FAQs

Q: Why does the 1-phenylcyclopropyl cation spontaneously ring-open, and what dictates the stereochemistry? A: The cyclopropyl cation is generally not an energy minimum but a highly reactive, fleeting intermediate. The relief of massive ring strain (approx. 27–29 kcal/mol) drives the rapid electrocyclic ring opening to the thermodynamically more stable allyl cation. According to the Woodward-Hoffmann-DePuy rules, this 2-electron thermal electrocyclic process proceeds via a disrotatory pathway[1]. During this concerted opening, the orbitals rotate in opposite directions to maintain orbital symmetry, directly yielding allylic products (such as 2-phenylallyl cations) during standard solvolysis[1].

Q: Is it possible to prevent the ring opening and isolate the intact cyclopropyl framework? A: Yes, but it requires strict kinetic control. Because the unimolecular disrotatory ring opening is exceptionally fast, you must introduce a highly reactive nucleophile to intercept the cation the moment it forms. For example, performing the solvolysis of 1-phenylcyclopropyl tosylate in aqueous diglyme containing sodium borohydride (


) allows the hydride to attack the cation before it opens. This specific trapping methodology yields a mixture of intact phenylcyclopropane and ring-opened 

-methylstyrene[2].

Q: Can substituent modifications stabilize the cation enough to prevent opening? A: Substituents can significantly alter the ionization kinetics, but they rarely stop ring opening completely in highly strained systems. Introducing a


-silyl group (e.g., a trimethylsilyl group) provides hyperconjugative stabilization to the developing positive charge. While the 

-silyl effect can enhance the solvolysis rate of 1-phenyl-2-trimethylsilylcyclopropyl chlorides by a factor of

to

, the stabilization energy (calculated at ~12-16.6 kcal/mol) is heavily attenuated compared to unconstrained systems, meaning the intermediate still undergoes substantial ring opening[3].

Section 2: Troubleshooting Guide for Solvolysis Workflows

Issue 1: Complete conversion to allylic products (e.g.,


-methylstyrene) with no cyclopropyl retention. 
  • Root Cause: The bimolecular trapping rate (

    
    ) is slower than the unimolecular ring-opening rate (
    
    
    
    ).
  • Solution: Increase the concentration of your nucleophile (e.g., use >1.0 M

    
    ). Alternatively, lower the reaction temperature to selectively reduce the thermal kinetic energy available for the disrotatory opening, giving the nucleophile a competitive advantage[2].
    

Issue 2: Incomplete ionization of the cyclopropyl precursor.

  • Root Cause: The solvent lacks sufficient ionizing power (low dielectric constant) to facilitate the departure of the leaving group (e.g., tosylate or mesylate).

  • Solution: Adjust your solvent mixture. If using diglyme, increase the proportion of water. Water enhances the solvent's ionizing power via hydrogen bonding to the departing sulfonate, accelerating the generation of the 1-phenylcyclopropyl cation[2].

Section 3: Standardized Experimental Protocol

Kinetic Trapping of the 1-Phenylcyclopropyl Cation via Borohydride Reduction

This protocol utilizes a self-validating kinetic competition setup to ensure the cation is trapped prior to structural collapse.

Reagents: 1-Phenylcyclopropyl tosylate (precursor), Sodium borohydride (


), Diglyme (diethylene glycol dimethyl ether), Deionized Water.
  • Preparation of the Solvolysis Medium: Prepare a 0.5 M solution of

    
     in an 80:20 (v/v) mixture of diglyme and water.
    
    • Causality: Water is strictly required to provide the ionizing power necessary to cleave the C-OTs bond. Diglyme acts as a phase-compatible cosolvent that solubilizes both the organic precursor and the inorganic borohydride salt.

  • Precursor Addition: Chill the solvent mixture to 0 °C. Slowly add 1-phenylcyclopropyl tosylate dropwise under vigorous stirring.

    • Causality: Lowering the temperature suppresses the activation energy for the unimolecular disrotatory opening, widening the kinetic window for bimolecular hydride trapping.

  • Reaction Maturation: Allow the mixture to stir for 2 hours. The high local concentration of

    
     ensures pseudo-first-order kinetics for the trapping step.
    
  • Quenching and Extraction: Carefully quench the reaction with cold water to neutralize unreacted borohydride. Extract the aqueous layer three times with pentane.

  • Analytical Validation: Analyze the concentrated organic layer via GC-MS or

    
    H-NMR. A successful kinetic trap will yield approximately 1 part phenylcyclopropane (intact ring) to 3.7 parts 
    
    
    
    -methylstyrene (ring-opened product)[2].

Section 4: Quantitative Data Summaries

The following table summarizes how conditions and substituents influence the fate of the cyclopropyl cation.

SubstrateSolvolysis ConditionsTrapped Cyclopropyl (%)Ring-Opened Allylic (%)Relative Rate of Ionization
1-Phenylcyclopropyl TosylateAcetic Acid, 25 °C0%100%1.0 (Reference)
1-Phenylcyclopropyl TosylateAq. Diglyme +

~21.3% (1 part)~78.7% (3.7 parts)N/A
1-Phenyl-2-TMS-cyclopropyl ChlorideAqueous Ethanol0%100%

1-(TMS-methyl)cyclopropyl Mesylate

0%100%

Data derived from competitive trapping studies[2] and


-silyl stabilization analyses[3].

Section 5: Visualizations

Mechanism A 1-Phenylcyclopropyl Tosylate (Precursor) B 1-Phenylcyclopropyl Cation (Intermediate) A->B Solvolysis (-OTs) C Disrotatory Ring Opening (Woodward-Hoffmann) B->C Thermal (Fast) E Nucleophilic Trapping (e.g., NaBH4) B->E Strong Nucleophile (Kinetic Control) D 2-Phenylallyl Cation (Ring-Opened) C->D G Allylic Products (α-methylstyrene) D->G Elimination/Trapping F Phenylcyclopropane (Intact Ring) E->F

Caption: Mechanistic divergence of the 1-phenylcyclopropyl cation between ring opening and kinetic trapping.

Troubleshooting Start Analyze Solvolysis Products Q1 Are allylic products >95%? Start->Q1 Sol1 Increase [NaBH4] or lower temperature Q1->Sol1 Yes Q2 Is unreacted precursor remaining? Q1->Q2 No Sol2 Increase solvent polarity (add more H2O to diglyme) Q2->Sol2 Yes Success Optimal Intact Ring Trapping (~20-25% Yield) Q2->Success No

Caption: Troubleshooting logic for optimizing the solvolytic trapping of cyclopropyl cations.

References[1] Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule - ResearchGate - Link[3] Systematic Repression of β-Silyl Carbocation Stabilization - ACS Publications - Link[2] The Journal of Organic Chemistry 1976 Volume.41 No.23 - Department of Science Service (dss.go.th) - Link

Sources

Troubleshooting low yields in cyclopropylbenzene chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bent Bond" Challenge

If you are experiencing low yields in the chlorination of cyclopropylbenzene, the culprit is almost certainly the unique electronic structure of the cyclopropyl ring. Unlike a standard alkyl group (e.g., ethyl or isopropyl), the cyclopropyl group possesses significant


-character due to its Walsh orbitals .

The Core Conflict:

  • Goal: Electrophilic Aromatic Substitution (EAS) on the phenyl ring.

  • Reality: The cyclopropyl ring behaves electronically like an alkene. Strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or unmitigated protons (
    
    
    ) will attack the ring, causing it to "pop" (ring-open) into linear chloropropyl chains, leading to tarry byproducts and yield loss.

This guide provides the protocols to suppress ring opening and maximize para-selectivity.

Diagnostic Matrix: Identify Your Failure Mode

Compare your analytical data (HPLC/GC-MS/NMR) with the symptoms below to identify the root cause.

SymptomAnalytical SignatureRoot CauseImmediate Fix
Massive Yield Loss / Tars Complex mixture; NMR shows loss of cyclopropyl protons (0.5–1.0 ppm region).Acid-Catalyzed Ring Opening . The HCl byproduct or Lewis Acid catalyst attacked the strained ring.Switch to Zeolite catalysts or add an acid scavenger (e.g.,

).
Wrong Isomer (

)
GC-MS shows correct mass, but NMR indicates Cl on the aliphatic chain, not the ring.Radical Chlorination . Reaction occurred at the benzylic C-H due to light or heat.Exclude light (wrap flask in foil). Purge

. Add radical inhibitor (BHT).
High Ortho Content Product is ~60:40 ortho:para.Lack of Shape Selectivity . The cyclopropyl group is not bulky enough to block ortho attack solely by sterics.Use Zeolite K-L or NaY to enforce shape selectivity.
Polychlorination Mass spec shows

(Di-Cl) peaks.
Over-reaction . The product is less deactivated than expected.Stop at 90% conversion. Lower temperature to <0°C.

Technical Deep Dive & Solutions

Issue A: Preventing Ring Opening (The "Pop" Effect)

The cyclopropyl ring has a strain energy of ~27.5 kcal/mol. In the presence of strong Lewis acids (


), the ring acts as a nucleophile, opening to form a carbocation which then polymerizes or captures a chloride.

The Fix:

  • Avoid Strong Lewis Acids: Do not use Aluminum Chloride (

    
    ) or Iron(III) Chloride (
    
    
    
    ). These are too harsh.
  • Use Mild Catalysts:

    • Iodine (

      
      ):  A mild Lewis acid that is often sufficient for activated rings.
      
    • Zeolites (Recommended): Solid acid catalysts like Zeolite NaY or K-L provide a "soft" acidic environment that catalyzes EAS without destroying the cyclopropyl ring.

  • Scavenge the Byproduct: The reaction produces HCl. If this accumulates, it will open the ring.

    • Protocol Adjustment: Run the reaction under a stream of

      
       to sweep HCl out, or include a solid base like Sodium Carbonate (
      
      
      
      ) if using NCS.
Issue B: Maximizing Para-Selectivity

While the cyclopropyl group is an ortho/para director, the statistical probability favors ortho (2 positions vs 1 para). To shift this to >90% para:

The Fix:

  • Zeolite Confinement: Conducting the reaction within the pores of a Zeolite (specifically Zeolite K-L ) restricts the transition state. The bulky transition state required for ortho substitution cannot fit in the pores, forcing the reaction to occur at the para position.

Visualizing the Competitive Pathways

The following diagram illustrates the bifurcation between the desired EAS pathway and the fatal Ring Opening pathway.

ChlorinationPathways Start Cyclopropylbenzene (CPB) + Cl2 / Catalyst Condition Catalyst Acidity & Temp Start->Condition Path_EAS Mild Acid / Zeolite (Low Temp) Condition->Path_EAS Controlled Path_RingOpen Strong Lewis Acid (AlCl3) or High Temp Condition->Path_RingOpen Uncontrolled SigmaComplex Sigma Complex (Ring Intact) Path_EAS->SigmaComplex Carbocation Open Carbocation (Ring Destroyed) Path_RingOpen->Carbocation Product_Para p-Chlorocyclopropylbenzene (High Yield) SigmaComplex->Product_Para Steric/Shape Control Product_Ortho o-Chlorocyclopropylbenzene (Minor Isomer) SigmaComplex->Product_Ortho Product_Waste Polymers / Chloropropylbenzenes (Waste) Carbocation->Product_Waste

Caption: Pathway bifurcation. Strong acids trigger ring opening (Red), while mild/shape-selective catalysts favor the desired para-product (Green).

Optimized Experimental Protocol

Objective: Synthesis of p-chlorocyclopropylbenzene with >90% ring retention. Method: Zeolite-Catalyzed Chlorination (or NCS alternative).

Reagents:
  • Cyclopropylbenzene (1.0 equiv)

  • Sulfuryl Chloride (

    
    ) OR N-Chlorosuccinimide (NCS) (1.05 equiv) — Safer and easier to dose than gas 
    
    
    
    .
  • Catalyst: Zeolite NaY or K-L (activated/dried at 400°C for 4h prior to use).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (dry).

Step-by-Step Workflow:
  • Preparation (The Dry Step):

    • Flame-dry a 3-neck round bottom flask.

    • Add Zeolite NaY (20 wt% relative to substrate). Note: The Zeolite acts as both shape-selector and acid-buffer.

    • Suspend Zeolite in dry DCM under Nitrogen atmosphere.

  • Substrate Addition:

    • Add Cyclopropylbenzene. Cool the mixture to 0°C using an ice/salt bath.

    • Why? Low temperature kinetically disfavors the higher-activation-energy ring opening.

  • Chlorination (Slow Addition):

    • Dissolve NCS (or

      
      ) in a minimal amount of DCM.
      
    • Add dropwise over 30–60 minutes.

    • Critical Check: Monitor the color. Darkening/blackening indicates decomposition (ring opening). The solution should remain pale yellow/orange.

  • Reaction Monitoring:

    • Stir at 0°C for 2–4 hours.

    • Pull aliquots for GC-MS. Look for the parent ion (

      
      ) vs. 
      
      
      
      peaks.
    • Stop point: Quench when starting material is <5%. Do not chase the last 5% to avoid polychlorination.

  • Workup:

    • Filter off the Zeolite (can be regenerated).

    • Wash filtrate with saturated

      
       (removes trace acid), then Brine.
      
    • Dry over

      
       and concentrate.
      

Frequently Asked Questions (FAQ)

Q: Can I use


 if I run it at -78°C? 
A:  It is risky. Even at low temperatures, Iron(III) is a potent Lewis acid that coordinates strongly with the "bent bonds" of the cyclopropane. If you must use a metal halide, use 

or

(Iodine), which are softer electrophiles.

Q: Why do I see 1-chloro-1-phenylpropane in my NMR? A: This is the tell-tale sign of acid-catalyzed ring opening (Markovnikov addition of HCl). Your reaction medium became too acidic. Ensure you are sweeping the headspace with Nitrogen to remove HCl gas, or switch to the Zeolite method which buffers the acidity.

Q: Is light exclusion really necessary? A: Yes. Cyclopropylbenzene has benzylic hydrogens. While the bond dissociation energy is higher than isopropylbenzene due to the ring strain, radical chlorination is still possible. If you generate the benzylic radical, the ring will almost certainly fragment. Wrap the flask in aluminum foil.

References

  • Zeolite Selectivity in Aromatic Chlorination: Smith, K., et al. "Zeolite-catalyzed chlorination of toluene by sulfuryl chloride: Activity, selectivity and deactivation."[1] ResearchGate.[1]

  • N-Chlorosuccinimide (NCS) Reactivity: BenchChem Technical Guide. "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action."

  • Para-Selective Chlorination using Zeolites: Delaude, L., et al. "Para-selective chlorination of cumene with sulfuryl chloride over zeolite catalysts." ResearchGate.[1]

  • Ring Opening Mechanisms: National Institutes of Health (NIH). "Dicationic ring opening reactions of trans-2-phenylcyclopropylamine."

Sources

Optimizing solvolysis rates of alpha-halocyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the solvolysis of


-halocyclopropanes. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot, optimize, and scale the electrocyclic ring opening of cyclopropyl halides into functionalized allylic systems.

Due to the extreme angle strain and unfavorable


 hybridization of the cyclopropyl cation, these solvolytic displacement reactions are exceptionally slow compared to their acyclic counterparts[1]. Success requires precise engineering of the leaving group, solvent ionizing power, and stereochemistry.

Mechanistic Foundation: The Woodward-Hoffmann-DePuy Rule

To successfully troubleshoot these reactions, you must first understand the causality of the mechanism.


-Halocyclopropanes do not undergo standard 

or

reactions. Backside attack (

) is sterically blocked by the ring, and a discrete cyclopropyl cation (

) is too high in energy to form independently[2].

Instead, solvolysis proceeds via a concerted ionization and electrocyclic ring opening . As the carbon-halogen (C-X) bond breaks, the C-C bond opposite to the leaving group simultaneously cleaves to form a resonance-stabilized allylic cation. This process is strictly governed by the Woodward-Hoffmann-DePuy rule , which dictates a disrotatory ring opening where substituents trans to the leaving group rotate outward, and substituents cis to the leaving group rotate inward[3].

Mechanism A alpha-Halocyclopropane (Strained Ring) B Concerted Ionization & C-C Cleavage A->B Ag+ / Heat C Disrotatory Ring Opening (Woodward-Hoffmann-DePuy) B->C Trans groups: Outward Cis groups: Inward D Allylic Cation (Resonance Stabilized) C->D E Nucleophilic Trapping (Allylic Product) D->E Solvent/Nuc-

Concerted electrocyclic ring opening of alpha-halocyclopropanes to allylic cations.

Troubleshooting Guide: Symptom & Resolution (Q&A)

Q: My cyclopropyl chloride shows less than 5% conversion after 48 hours of reflux in ethanol. How can I drive this solvolysis to completion? A: Your reaction is failing due to a combination of a poor leaving group and insufficient solvent ionizing power. Ethanol is highly nucleophilic but lacks the ionizing power (Y-value) required to stabilize the transition state of the departing halide.

  • Actionable Fix 1: Upgrade the solvent. Switch to a fluorinated alcohol like Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE). These solvents possess massive ionizing power to stabilize the developing ion pair while remaining non-nucleophilic, preventing premature trapping before the ring fully opens.

  • Actionable Fix 2: Utilize Silver(I) assistance. Add 1.1 equivalents of Silver Triflate (

    
    ) or Silver Nitrate (
    
    
    
    ). Silver acts as a potent Lewis acid, coordinating to the halogen's lone pairs and precipitating as insoluble
    
    
    , which drastically lowers the activation energy for C-X cleavage and drives the equilibrium forward.

Q: I am observing a complex mixture of E/Z allylic isomers instead of a single stereoisomer. What is causing this loss of stereocontrol? A: This is a direct violation of the self-validating stereochemical nature of the Woodward-Hoffmann-DePuy rule[3]. The stereochemistry of the resulting allylic double bond is entirely dependent on the diastereomeric purity of your starting material. If your


-halocyclopropane is a mixture of exo and endo isomers, the disrotatory ring opening will force different substituents outward/inward, yielding a mixture of E and Z isomers.
  • Actionable Fix: You must rigorously separate the cis and trans diastereomers of your starting cyclopropane via column chromatography or preparative HPLC before subjecting them to solvolysis.

Q: The reaction yields unreacted starting material and thermal decomposition products, but no allylic substitution product. Why is the ring refusing to open? A: You are likely attempting to solvolyze an isomer where bulky alkyl or aryl groups are cis to the leaving group. According to the mechanistic rules, cis substituents are forced to rotate inward toward each other during the transition state[3]. If these groups are sterically demanding (e.g., tert-butyl or phenyl), the steric clash during inward rotation raises the transition state energy so high that the reaction cannot proceed, even under extreme thermal conditions.

  • Actionable Fix: Redesign your synthetic route to ensure bulky substituents are trans to the leaving group, allowing them to rotate outward into open space during ionization.

Quantitative Data: Solvolysis Optimization Parameters

To assist in experimental design, the following table synthesizes the relative impact of various parameters on the solvolysis rate of cyclopropyl systems[4][5].

ParameterVariableRelative Rate EffectMechanistic Rationale
Leaving Group ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Up to

increase
Lower C-X bond dissociation energy and superior charge delocalization in the transition state accelerate concerted ionization.
Solvent (Y-value)

Up to

increase
High ionizing power stabilizes the developing ion pair; low nucleophilicity prevents premature trapping of the cation.

-Substituents

Up to

increase
Electron-donating groups at the

-carbons stabilize the developing positive charge during the transition to the allylic cation.
Stereochemistry cis-alkyl vs trans-alkyltrans is

-

faster
cis-substituents are forced to rotate inward, causing severe steric clash; trans-substituents rotate outward unimpeded[3].

Standard Operating Procedure (SOP)

Protocol: Silver-Assisted Solvolysis of -Bromocyclopropanes in HFIP

This protocol utilizes silver-mediated halide abstraction in a highly ionizing solvent to force the solvolysis of stubborn substrates. It includes built-in validation steps to ensure scientific integrity.

Step 1: Preparation and Setup

  • Flame-dry a Schlenk flask under argon.

  • Dissolve the diastereomerically pure

    
    -bromocyclopropane (1.0 equiv, 1.0 mmol) in anhydrous Hexafluoro-2-propanol (HFIP) to a concentration of 0.1 M.
    
  • Self-Validation: Take a baseline

    
    -NMR of the starting material. Note the distinct high-field cyclopropyl protons (typically 
    
    
    
    0.5–1.5 ppm).

Step 2: Silver Addition (Dark Conditions)

  • Wrap the reaction flask in aluminum foil to prevent photo-degradation of silver salts.

  • Add Silver Triflate (

    
    , 1.1 equiv, 1.1 mmol) in one portion against a positive flow of argon.
    
  • Stir the suspension at room temperature. A white precipitate of

    
     should begin forming immediately, indicating successful halide abstraction.
    

Step 3: Execution and Kinetic Monitoring

  • Heat the reaction to 50 °C.

  • Self-Validation: After 2 hours, withdraw a 0.1 mL aliquot, filter through a micro-plug of Celite, concentrate, and analyze via

    
    -NMR. The reaction is proceeding if the cyclopropyl protons (
    
    
    
    0.5–1.5 ppm) are disappearing and new downfield allylic protons (
    
    
    5.0–6.0 ppm) are emerging.

Step 4: Quench and Isolation

  • Once NMR confirms complete consumption of the starting material, cool the flask to room temperature.

  • Quench the reaction by adding saturated aqueous

    
     (10 mL) and dilute with Dichloromethane (DCM, 20 mL).
    
  • Filter the entire biphasic mixture through a pad of Celite to remove the insoluble

    
     salts.
    
  • Separate the organic layer, extract the aqueous layer with DCM (

    
     mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude allylic ether/alcohol.

Workflow Start Issue: Extremely Slow Solvolysis Q1 Is the leaving group optimal? Start->Q1 A1 Upgrade: Cl -> Br -> I or OTs/OTf Q1->A1 No Q2 Is the solvent ionizing power high? Q1->Q2 Yes A1->Q2 A2 Switch to HFIP, TFE, or Acetic Acid Q2->A2 No Q3 Is halide abstraction assisted? Q2->Q3 Yes A2->Q3 A3 Add AgOTf or AgNO3 (1.1 eq) Q3->A3 No Success Optimized Allylic Cation Formation Q3->Success Yes A3->Success

Workflow for optimizing sluggish alpha-halocyclopropane solvolysis reactions.

Frequently Asked Questions (FAQs)

Q: Why does my endo-halocyclopropane solvolyze millions of times faster than the exo-isomer? A: This is a classic manifestation of the Woodward-Hoffmann-DePuy rule. In the endo-isomer, the leaving group is cis to the bridgehead/ring protons and trans to the bulkier carbon framework. During disrotatory opening, the bulky carbon framework rotates outward (favorable). In the exo-isomer, the bulky framework is cis to the leaving group and must rotate inward, causing massive steric repulsion that effectively halts the reaction.

Q: Can I use a strong nucleophile (like Sodium Azide) to force an


 displacement instead of relying on solvolysis? 
A:  No. The geometry of the cyclopropane ring makes the backside (

) antibonding orbital inaccessible to incoming nucleophiles. The reaction must proceed through the concerted

-like electrocyclic ring opening first. You can add Sodium Azide to trap the resulting allylic cation, but it will not accelerate the initial C-X bond cleavage[2].

Q: How do electron-donating groups (EDGs) on the ring affect the rate? A: EDGs (such as methyl or phenyl groups) at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-positions (C2/C3) dramatically accelerate the reaction. As the C-C bond breaks, positive charge develops at these carbons. EDGs stabilize this developing positive charge through inductive effects and resonance, lowering the transition state energy.

References

  • DePuy, C. H. (1968). "Chemistry of Cyclopropanols." Accounts of Chemical Research. URL: [Link]

  • Hausser, J. W., & Pinkowski, N. J. (1967). "Solvolysis of Cyclopropyl Halides. 2-Phenylcyclopropyl Chlorides." Journal of the American Chemical Society. URL: [Link]

  • Streitwieser, A. "Solvolytic Displacement Reactions." Scribd Repository. URL:[Link]

  • Singh, S., & Robertson, R. E. (1977). "The hydrolysis of substituted cyclopropyl bromides in water." Canadian Journal of Chemistry. URL:[Link]

  • Royal Society of Chemistry. (2022). "CHAPTER 3: Pericyclic Reactions - Books." RSC Publishing. URL: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Chemical Shifts of (1-chlorocyclopropyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR spectral characteristics of (1-chlorocyclopropyl)benzene (also known as 1-chloro-1-phenylcyclopropane), providing a comparative analysis against key structural analogs to assist in precise chemical identification.

Executive Summary

This compound is a valuable cyclopropyl building block and mechanistic probe in organic synthesis and drug discovery. Its unique structural feature—a geminal chloro-phenyl substitution on the cyclopropane ring—imparts distinct electronic and magnetic properties observable by Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy.

This guide provides a technical breakdown of its spectral signature, focusing on the diagnostic absence of the benzylic methine proton and the deshielding of cyclopropyl methylene protons relative to non-halogenated analogs. These features allow for rapid differentiation from starting materials (e.g., styrene) and side products (e.g., cyclopropylbenzene).

Detailed 1H NMR Analysis of the Product

Compound: this compound

Formula: C


H

Cl Solvent: CDCl

(Chloroform-d) Field Strength: 400 MHz (Typical)

The


H NMR spectrum is characterized by two distinct regions: the aromatic zone and the upfield cyclopropyl zone.
A. Aromatic Region (

7.20 – 7.50 ppm)
  • Signal: Multiplet (5H).

  • Assignment: Phenyl ring protons (ortho, meta, para).

  • Analysis: The chlorine atom at the benzylic position exerts a weak inductive effect, but the chemical shifts remain largely characteristic of a monosubstituted benzene ring. The signals often appear as two sets of multiplets:

    • 
       7.35–7.50: Ortho protons (deshielded by the ring current and proximity to Cl).
      
    • 
       7.20–7.35: Meta and para protons.
      
B. Cyclopropyl Region (

1.10 – 1.60 ppm)
  • Signal: Two complex multiplets (4H total).

  • Assignment: Cyclopropyl methylene protons (

    
    ).
    
  • Mechanism:

    • Symmetry: The molecule possesses a plane of symmetry passing through C1 (containing Ph and Cl) and bisecting the C2–C3 bond. Consequently, C2 and C3 are chemically equivalent.

    • Diastereotopicity: The protons on C2 (and C3) are diastereotopic. The protons cis to the chlorine atom are chemically distinct from those trans to the chlorine atom. This results in an AA'BB' spin system , appearing as two centered multiplets.

    • Chemical Shift: The electronegative chlorine atom deshields these protons relative to unsubstituted cyclopropylbenzene, shifting them downfield from the typical 0.6–0.9 ppm range to 1.1–1.6 ppm .

C. Key Diagnostic Feature
  • Absence of Benzylic Methine: Unlike cyclopropylbenzene, which shows a methine (

    
    ) signal at 
    
    
    
    1.84 ppm, this compound lacks this proton entirely. This "silent" benzylic position is the primary confirmation of successful chlorination at C1.

Comparative Analysis: Product vs. Alternatives

To validate the identity of this compound, it must be distinguished from its precursor (styrene), its non-halogenated analog (cyclopropylbenzene), and acyclic isomers.

Table 1: Comparative 1H NMR Chemical Shifts (in CDCl )
CompoundStructureBenzylic ProtonCyclopropyl/Alkyl ProtonsAromatic ProtonsDiagnostic Utility
This compound Ph-C(Cl)(CH

)

Absent 1.10 – 1.60 ppm (m, 4H)7.20 – 7.50 (m, 5H)Target Product. Deshielded ring protons; no benzylic H.
Cyclopropylbenzene Ph-CH(CH

)

1.84 ppm (m, 1H)0.60 – 0.95 ppm (m, 4H)7.00 – 7.30 (m, 5H)Analog. Upfield ring protons; distinct benzylic methine.
Styrene Ph-CH=CH

6.71 ppm (dd, 1H)5.25 / 5.75 ppm (d, 2H)7.20 – 7.40 (m, 5H)Precursor. Vinylic protons in olefinic region (5-7 ppm).
1-Phenyl-1-chloropropane Ph-CH(Cl)-CH

CH

4.60 – 4.80 ppm (t, 1H)2.00 (m, 2H), 1.00 (t, 3H)7.20 – 7.40 (m, 5H)Ring-Opened Isomer. Distinct triplet/quartet pattern; no ring multiplets.
Performance Insight
  • Resolution: this compound exhibits superior spectral resolution in the aliphatic region compared to styrene, where vinylic signals can overlap with aromatic signals.

  • Stability Monitoring: The appearance of olefinic signals (5.0–7.0 ppm) indicates ring opening or elimination to styrene derivatives, a common degradation pathway for cyclopropanes.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain a high-resolution spectrum free of concentration-dependent shifts.

  • Selection: Use a clean, dry 5 mm NMR tube.

  • Solvent: Dissolve ~10 mg of the compound in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Note: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed ring opening.

  • Acquisition:

    • Pulse sequence: Standard proton (zg30).

    • Scans: 16 (sufficient for >10 mg).

    • Relaxation delay (D1): 1.0 s.

  • Processing: Reference the spectrum to TMS at 0.00 ppm or residual CHCl

    
     at 7.26 ppm.
    
Protocol B: Synthesis Verification Workflow

Context: Synthesis via


-chlorostyrene cyclopropanation or chlorination of cyclopropylbenzene.
  • Aliquot: Take a 50

    
    L reaction aliquot.
    
  • Workup: Mini-extraction with EtOAc/Water; dry organic layer over MgSO

    
    .
    
  • Evaporation: Remove solvent under nitrogen flow (do not use high vacuum for extended periods due to volatility).

  • Analysis: Acquire

    
    H NMR.
    
    • Pass: Signals at 1.1–1.6 ppm (4H); No signals at 5.0–6.0 ppm.

    • Fail: Signals at 5.2/5.7 ppm (Styrene) or 0.6–0.9 ppm (Unreacted cyclopropylbenzene).

Visualization: Identification Logic

NMR_Identification Sample Unknown Sample (Suspected 1-Cl-cPr-Ph) Check_Vinyl Check 5.0 - 7.0 ppm (Vinylic Region) Sample->Check_Vinyl Styrene Styrene / Alkene (Precursor/Degradation) Check_Vinyl->Styrene Signals Present Check_Benzylic Check 1.8 - 5.0 ppm (Benzylic Region) Check_Vinyl->Check_Benzylic Absent CyclopropylBenzene Cyclopropylbenzene (Signal at ~1.84 ppm) Check_Benzylic->CyclopropylBenzene Signal at ~1.84 ppm Acyclic 1-Phenyl-1-chloropropane (Triplet at ~4.7 ppm) Check_Benzylic->Acyclic Signal at ~4.7 ppm Check_Ring Check 1.1 - 1.6 ppm (Cyclopropyl Region) Check_Benzylic->Check_Ring Absent (Silent) Confirmed CONFIRMED: This compound (Multiplets 1.1-1.6 ppm, No Benzylic H) Check_Ring->Confirmed Multiplets Present

Caption: Decision tree for the NMR-based identification of this compound, distinguishing it from common side products.

References

  • Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Structure-Activity Relationship (SAR) and Synthesis.[1] Link

  • BenchChem. (2025).[2] A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives. Technical Support Center. Link

  • NIST Chemistry WebBook. (2025). Benzene, cyclopropyl- Spectral Data. National Institute of Standards and Technology.[3] Link

  • Doc Brown's Chemistry. (2025). 1H NMR spectrum of cyclopropylbenzene and related alkanes. Link

  • Organic Chemistry Data. (2020). 1H NMR Chemical Shifts of Common Functional Groups. University of Wisconsin / ACS Division of Organic Chemistry. Link

Sources

A Comparative Guide to the ¹³C NMR Spectral Features of gem-Chlorophenylcyclopropane: An Analysis Through Key Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The structural elucidation of substituted cyclopropanes is a cornerstone of synthetic and medicinal chemistry. While a powerful tool, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of novel derivatives can present interpretative challenges, especially when direct spectral data is unavailable. This guide addresses the specific case of gem-chlorophenylcyclopropane, a molecule for which public spectral libraries are sparse. By adopting a comparative methodology, we will dissect the ¹³C NMR spectra of structurally related analogues—cyclopropane, phenylcyclopropane, 1,1-dichlorocyclopropane, and 1,1-diphenylcyclopropane—to build a robust, predictive model for the characteristic chemical shifts of the target compound. This document serves as both a practical guide for spectral prediction and a case study in the logical application of fundamental NMR principles to solve complex structural problems.

Foundational Principles: Substituent Effects in Cyclopropane ¹³C NMR

To accurately predict the spectrum of gem-chlorophenylcyclopropane, one must first appreciate the unique electronic environment of the cyclopropyl ring and the predictable perturbations caused by substituents.

  • The Cyclopropane Ring: The carbon atoms of an unsubstituted cyclopropane ring are highly shielded, exhibiting a remarkable upfield chemical shift of approximately -2.7 ppm relative to tetramethylsilane (TMS).[1] This shielding is a direct consequence of the ring's significant strain and the increased p-character of the C-C bonding orbitals, a hybridization often described as intermediate between sp² and sp³.[2]

  • Electronegative Substituents (e.g., Chlorine): The attachment of an electronegative atom like chlorine induces a strong deshielding effect (a downfield shift) on the directly attached (α) carbon. This is a primary inductive effect, withdrawing electron density from the carbon nucleus and reducing its shielding.[3] In a gem-dihalo configuration, this effect is additive, causing a substantial downfield shift of the substituted carbon.

  • Aromatic Substituents (e.g., Phenyl): A phenyl group introduces several effects. The ipso-carbon (the cyclopropyl carbon attached to the ring) experiences a moderate deshielding effect. The phenyl ring itself generates a magnetic anisotropic field that can shield or deshield nearby nuclei depending on their spatial orientation. Furthermore, electronic communication between the "banana bonds" of the cyclopropane ring and the π-system of the phenyl group can influence the chemical shifts of both the cyclopropyl and aromatic carbons.[4]

These foundational principles form the logical basis for our comparative analysis. By observing these effects in known molecules, we can extrapolate them to our target structure.

Comparative Spectral Data of Key Analogues

The core of our predictive method lies in the analysis of model compounds. Each analogue isolates specific substituent effects, providing a piece of the puzzle. The experimental ¹³C NMR data for these key comparators are summarized below.

CompoundC1 (Substituted)C2/C3 (Methylene)Phenyl (ipso)Phenyl (o, m, p)Source
Cyclopropane -2.7 ppm-2.7 ppmN/AN/A[1]
Phenylcyclopropane 16.3 ppm9.0 ppm142.4 ppm125.7, 126.0, 128.3 ppm[5] (Predicted/Aggregated)
1,1-Dichlorocyclopropane 60.1 ppm25.1 ppmN/AN/A[2][6] (Inferred)
1,1-Diphenylcyclopropane 30.5 ppm15.6 ppm145.4 ppm125.7, 128.2, 130.4 ppm[7]

Analysis of Analogues:

  • Phenylcyclopropane: The introduction of a single phenyl group shifts the attached cyclopropyl carbon (C1) significantly downfield from -2.7 ppm to 16.3 ppm. The methylene carbons (C2/C3) are also deshielded, but to a lesser extent.

  • 1,1-Dichlorocyclopropane: The two chlorine atoms exert a powerful deshielding effect, moving the C1 signal to ~60.1 ppm.[2][6] This highlights the dominant influence of geminal electronegative substituents. The methylene carbons are also strongly affected, shifting to ~25.1 ppm.

  • 1,1-Diphenylcyclopropane: Two phenyl groups at C1 result in a downfield shift to 30.5 ppm.[7] This effect is less pronounced than that of two chlorine atoms, demonstrating that inductive withdrawal by chlorine is a stronger deshielding force on the α-carbon than the effects of two phenyl substituents.

Predicted ¹³C NMR Spectrum of gem-Chlorophenylcyclopropane

By synthesizing the observations from our key analogues, we can now assemble a confident prediction for the ¹³C NMR spectrum of gem-chlorophenylcyclopropane. The structure and atom numbering are shown below:

Correction: The target is gem-chlorophenylcyclopropane.``` Ph | Cl - C1 - H <- This is not geminal. / C2--C3

Cl-C1 / H2C2-CH2 | C3 | H2

Caption: Standard experimental workflow for acquiring a ¹³C NMR spectrum.

Recommended Experimental Protocol for Verification

To validate the predictions outlined above, a standard, high-quality ¹³C NMR spectrum should be acquired. The following protocol is a self-validating system designed for small organic molecules.

A. Sample Preparation

  • Weighing: Accurately weigh 50-100 mg of the synthesized gem-chlorophenylcyclopropane. A higher concentration is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope. 2[8]. Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

  • Reference: Tetramethylsilane (TMS) is typically added as an internal reference (0 ppm), though modern spectrometers can reference the residual solvent peak (CDCl₃ at 77.16 ppm).

B. NMR Data Acquisition (300-500 MHz Spectrometer)

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and tune the ¹³C probe. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30). [9] * Pulse Angle: Use a 30-45 degree pulse angle to allow for faster repetition without saturating the signals, especially quaternary carbons. [8] * Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for ensuring that quaternary carbons, which have long relaxation times, are fully relaxed before the next pulse. [8] * Number of Scans (ns): Begin with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Decoupling: Employ broadband proton decoupling to collapse ¹H-¹³C coupling, resulting in a spectrum of singlets and enhancing signal-to-noise via the Nuclear Overhauser Effect (nOe).

[9][10]C. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve signal-to-noise, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

References

  • Claridge, T. D. W. (1999). High-Resolution NMR Techniques in Organic Chemistry. Pergamon Press. [URL not available]
  • Schanck, A., et al. (1985). ¹³C NMR spectra of aryl-substituted spirocyclopropanes. Magnetic Resonance in Chemistry, 25(6). [Link]

  • Kusuyama, Y., & Ikeda, Y. ¹³C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Scilit. [Link]

  • SpectraBase. (2025). 1,1-Diphenylcyclopropane. [Link]

  • National Center for Biotechnology Information. (2026). Cyclopropylbenzene. PubChem Compound Summary for CID 70112. [Link]

  • Rao, A. S., et al. (1989). Preparation and properties of gem-dichlorocyclopropane derivatives of long-chain fatty esters. Journal of the American Oil Chemists' Society. [Link]

  • Graskildina, E. A., et al. (2015). SYNTHESIS OF gem-DICHLOROCYCLOPROPYLMETHYLMALONATES AND DECARBOXYLATION. Revue Roumaine de Chimie. [Link]

  • University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. [Link]

  • Pascual, C., Meier, J., & Simon, W. (1967). Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. The Journal of Physical Chemistry. [Link]

  • Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications: ¹³C NMR. [Link]

  • ResearchGate. (n.d.). Fig. 1. (a) H-1 NMR spectrum of 6. (b) C-13 NMR spectrum of 6. [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane. [Link]

Sources

GC-MS Retention Time Comparison of Cyclopropylbenzene Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structural isomers. Cyclopropylbenzene (


) and its isomers—such as allylbenzene, 

-methylstyrene, and indane—present a classic chromatographic challenge. Because they share the exact same molecular weight (118.18 g/mol ) and yield nearly indistinguishable electron impact (EI) mass spectra (dominated by m/z 118, 117, and 115), relying solely on mass spectral library matches is a critical error.

To achieve definitive identification, we must exploit their subtle thermodynamic differences. This guide objectively compares the retention behavior of these isomers and provides a self-validating experimental protocol grounded in Kovats Retention Indices (RI).

Theoretical Framework & Causality

The elution order of


 isomers on a standard non-polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane) is dictated primarily by dispersive intermolecular forces, which correlate strongly with the analytes' boiling points and molecular rigidity[1].
  • Allylbenzene: Featuring a flexible acyclic alkene side-chain, this molecule has the lowest boiling point (

    
    ) and the smallest molecular volume, resulting in the weakest stationary phase interactions and the earliest elution[2].
    
  • 
    -Methylstyrene:  The conjugation between the double bond and the aromatic ring restricts rotational freedom and increases polarizability, raising its boiling point (
    
    
    
    ) and its retention time relative to allylbenzene[3].
  • Cyclopropylbenzene: Despite lacking a true

    
    -bond in its substituent, the highly strained cyclopropyl ring possesses Walsh orbitals that conjugate with the benzene ring. This unique electronic structure increases its boiling point (
    
    
    
    ) and delays its elution[4].
  • Indane: As a fused bicyclic system, indane is the most rigid molecule in this cohort. Its flat, constrained structure maximizes surface area contact with the non-polar stationary phase, resulting in the highest boiling point (

    
    ) and the latest elution time[2].
    

Quantitative Data Comparison

The following table summarizes the physical properties and Kovats Retention Indices for key


 isomers. The retention indices provide a standardized metric that remains consistent across different GC systems utilizing similar non-polar columns.
IsomerStructural FeatureBoiling Point (°C)Kovats RI (Non-Polar)Elution Order
Allylbenzene Acyclic alkene side-chain~156~960 - 9771

-Methylstyrene
Conjugated alkene~165~973 - 980[3]2
Cyclopropylbenzene Strained cycloalkane ring~173~1002 - 1010[4]3
Indane Fused bicyclic ring~176~1020 - 1035[5]4

Note: Exact RI values will exhibit minor fluctuations depending on the specific stationary phase chemistry (e.g., DB-1 vs. DB-5) and the temperature gradient applied.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. By incorporating an


-alkane standard mixture, this protocol mathematically normalizes retention times, rendering the identification immune to slight variations in column length or carrier gas flow.
Step 1: Sample & Standard Preparation
  • Analyte Solution: Prepare a 1 mg/mL solution of the

    
     isomer mixture in a highly volatile, high-purity solvent such as dichloromethane[6].
    
  • Validation Standard (Critical): Prepare a homologous series of

    
    -alkanes (
    
    
    
    to
    
    
    ) at 100 µg/mL in hexane. This internal control is required to calculate the Kovats RI[7].
Step 2: Gas Chromatography (GC) Parameters
  • Column Selection: Utilize a low-polarity capillary column (e.g., HP-5MS or DB-5, 30 m × 0.25 mm ID × 0.25 µm film thickness). This ensures separation is governed by volatility rather than dipole interactions[1].

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min[6].

  • Injection: Inject 1 µL with a split ratio of 50:1. Maintain the inlet temperature at 250°C to ensure instantaneous vaporization without thermal degradation[6].

  • Oven Temperature Program: Start at 60°C (hold for 2 min), ramp at 10°C/min to 200°C, and hold for 5 min. This gentle thermal gradient ensures baseline resolution of the closely eluting

    
    -methylstyrene and allylbenzene[6].
    
Step 3: Mass Spectrometry (MS) Parameters
  • Ionization: Electron Impact (EI) at 70 eV. This is the industry standard for generating reproducible, library-searchable fragmentation patterns[8].

  • Temperatures: Set the transfer line at 250°C, the ion source at 230°C, and the quadrupole at 150°C[9].

  • Acquisition: Operate in full scan mode from m/z 35 to 300. The MS confirms the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     formula class, while the chromatography provides the structural specificity.
    
Step 4: Data Validation & RI Calculation
  • Run the

    
    -alkane standard under identical GC-MS conditions.
    
  • Calculate the temperature-programmed Kovats RI for each unknown peak using the retention times of the adjacent

    
    -alkanes[1].
    
  • Cross-reference the calculated RI against authoritative databases (e.g., NIST) to assign the specific isomer, bypassing the ambiguity of their identical mass spectra[7].

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating GC-MS workflow, highlighting the causality between molecular properties and detector output.

G A C9H10 Isomer Mixture (m/z 118) B GC Inlet (250°C Vaporization) A->B C Capillary Column (DB-5) Separation by Volatility & Polarity B->C D 1. Allylbenzene (Lowest BP, RI ~970) C->D E 2. α-Methylstyrene (RI ~980) C->E F 3. Cyclopropylbenzene (RI ~1010) C->F G 4. Indane (Highest BP, RI ~1030) C->G H EI Ionization (70 eV) Fragmentation D->H E->H F->H G->H I NIST Library Match & Kovats RI Validation H->I

Figure 1: GC-MS workflow illustrating the separation and identification logic for C9H10 isomers.

References

  • Benchchem. "A Comparative Guide to Analytical Methods for the Characterization of Cyclopropylbenzene". benchchem.com.
  • ASM Journals. "Use of Silica-Encapsulated Pseudomonas sp. Strain NCIB 9816-4 in Biodegradation of Novel Hydrocarbon Ring Structures Found in Hydraulic Fracturing Waters". asm.org.
  • AKJournals. "Gas Chromatography–Mass Spectrometry for Characterization of Liquid Products from Pyrolysis of Municipal Waste and Spent Tyres". akjournals.com.
  • Theses Digitisation. "Structural Changes and Molecular Weight at 300 °C". gla.ac.uk.
  • PubChem. "Alpha-Methylstyrene | C9H10 | CID 7407". nih.gov.
  • PubChem. "Cyclopropylbenzene | C9H10 | CID 70112". nih.gov.
  • Bioinformatics. "Automated procedure for candidate compound selection in GC-MS metabolomics based on prediction of Kovats retention index". oup.com.
  • Postnova. "Agilent J&W GC Column Selection Guide". postnova.com.
  • NIH. "Characterization of Odorous and Potentially Harmful Substances in Artists' Acrylic Paint". nih.gov.

Sources

Validation of Cyclopropyl Moiety Integrity via Spectroscopic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopropyl group is a privileged pharmacophore in modern drug discovery, frequently employed to restrict conformational flexibility, modulate lipophilicity, and enhance metabolic stability. However, the inherent Baeyer ring strain of this three-membered carbocycle (approximately 110–115 kJ/mol) renders it highly susceptible to unintended ring-opening reactions during synthetic elaboration[1]. Exposure to radical, electrophilic, or transition-metal-catalyzed conditions can easily rupture the ring, leading to acyclic alkene byproducts[2].

As a Senior Application Scientist, I approach structural validation not as a simple checklist, but as an exercise in causal analysis. Validating the integrity of the cyclopropyl moiety requires understanding why this strained ring behaves the way it does under spectroscopic observation, and selecting orthogonal techniques that cross-verify each other to create a self-validating analytical system.

The Causality of Cyclopropyl Spectroscopy

To objectively compare spectroscopic methods, we must first understand the quantum mechanical causality driving the data. The cyclopropane ring is composed of "bent" bonds (Walsh orbitals). Because the internuclear angle is constrained to 60°, the C-C bonding orbitals are forced to adopt higher


-character to maximize overlap outside the internuclear axis. Consequently, the remaining C-H bonds are left with unusually high 

-character (approximately 33%, akin to an

hybridized carbon)[3].

This hybridization anomaly is the physical root of all cyclopropyl spectroscopic markers:

  • Increased

    
    -character  pulls the C-H bonding electrons closer to the carbon nucleus, stiffening the bond. This requires higher energy for vibrational stretching (observed in IR) and increases the Fermi contact interaction between the carbon and proton (observed in NMR 
    
    
    
    coupling).
  • Electron delocalization across the ring creates a local ring current. The resulting diamagnetic anisotropy heavily shields the attached protons and carbons, pushing their NMR signals unusually upfield[4].

Comparative Analysis of Spectroscopic Modalities

When comparing analytical techniques for cyclopropyl validation, no single method is infallible. Below is a comparative breakdown of the primary alternatives used in the field.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for spatial and electronic mapping. The high shielding effect of the cyclopropyl ring places its


H signals in a distinct upfield region (typically 0.2–1.0 ppm), while 

C signals appear between -5 and 15 ppm[4].
  • The Causality Check: If the ring opens to form an alkene, the hybridization shifts from anomalous

    
     to standard 
    
    
    
    , and the diamagnetic shielding collapses. The signals will immediately shift downfield to the 4.5–6.5 ppm region[2].
  • Advanced Validation: Measuring the one-bond coupling constant (

    
    ) via HSQC provides definitive proof. An intact cyclopropyl C-H bond exhibits a 
    
    
    
    of ~160 Hz, compared to ~125 Hz for standard aliphatic chains.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides an instantaneous, non-destructive readout of bond stiffness. Because of the


-like hybridization of the cyclopropyl C-H bonds, their stretching absorption occurs at higher frequencies than standard alkanes—specifically above 3000 cm

[3]. Additionally, a characteristic ring deformation or "breathing" mode is often observed in the 1000–1050 cm

region[5].
  • The Causality Check: If the ring has ruptured, the >3000 cm

    
    
    
    
    
    C-H stretch will vanish, often replaced by a strong C=C stretching band near 1650 cm
    
    
    .
C. Mass Spectrometry (MS)

Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the release of Baeyer strain drives the fragmentation of the molecule. The loss of a cyclopropyl radical or the detection of the cyclopropyl cation fragment (


 41, 

) is a strong confirmatory marker[4].
Quantitative Method Comparison
Spectroscopic MethodPrimary Diagnostic FeatureCausality / Physical BasisStrengths vs. Limitations

H /

C NMR
Upfield shifts (0.2–1.0 ppm / -5–15 ppm)Diamagnetic anisotropy from ring currentStrength: Precise connectivity.Limit: Signal overlap in complex aliphatic chains.
2D NMR (

)

Hz
High

-character of C-H bonds
Strength: Unambiguous electronic proof.Limit: Requires high concentration/time.
FT-IR C-H stretch >3000 cm

, Ring breathing ~1020 cm

Increased bond force constantStrength: Rapid, non-destructive.Limit: Fingerprint region can be obscured.
Mass Spectrometry

41 fragment (

)
Strain-release driven fragmentationStrength: High sensitivity.Limit: Isomeric acyclic alkenes yield similar fragments.

Self-Validating Experimental Protocol: The Cyclopropyl Integrity Workflow

Step 1: Non-Destructive Electronic Assessment (FT-IR)

  • Prepare a neat film or KBr pellet of the purified compound.

  • Acquire the spectrum from 4000 to 400 cm

    
     against a standard background.
    
  • Validation Gate: Interrogate the region above 3000 cm

    
    . The presence of a sharp absorption band at ~3050–3080 cm
    
    
    
    confirms the strained C-H bond[4]. Self-Correction: If a peak appears at 1650 cm
    
    
    (C=C stretch) instead, halt the workflow; the ring has opened.

Step 2: Structural & Spatial Mapping (1D & 2D NMR)

  • Dissolve 5–10 mg of the analyte in 0.6 mL of an appropriate deuterated solvent (e.g., CDCl

    
    ).
    
  • Acquire standard

    
    H and 
    
    
    
    C spectra.
  • Validation Gate: Verify the presence of highly shielded multiplets (0.2–1.0 ppm in

    
    H, -5–15 ppm in 
    
    
    
    C)[4].
  • Acquire a coupled HSQC spectrum to extract the

    
     value. A measurement of ~160 Hz definitively confirms the cyclopropyl geometry[3].
    

Step 3: Destructive Mass Confirmation (LC-MS/MS or GC-MS)

  • Introduce the sample via direct infusion or chromatography.

  • Apply standard ionization (e.g., EI at 70 eV).

  • Validation Gate: Identify the molecular ion

    
     and interrogate the fragmentation pattern for the 
    
    
    
    41 (
    
    
    ) base peak or fragment[4].

Workflow Visualization

G cluster_0 Orthogonal Spectroscopic Validation Start Synthesized Molecule (Putative Cyclopropyl) NMR NMR Spectroscopy Upfield Shifts & J-Coupling Start->NMR IR FT-IR Spectroscopy >3000 cm⁻¹ C-H Stretch Start->IR MS Mass Spectrometry m/z 41 Fragment Start->MS Decision Data Concordance? NMR->Decision IR->Decision MS->Decision Pass Integrity Confirmed (Intact Ring) Decision->Pass Positive Match Fail Ring-Opened / Degraded (Alkene Formation) Decision->Fail Anomalies Detected

Figure 1: Orthogonal spectroscopic workflow for validating cyclopropyl ring integrity.

References

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. URL:[Link]

  • Reductive opening of a cyclopropane ring in the Ni(II) coordination environment. Beilstein Journals. URL:[Link]

  • Introduction to Spectroscopy (4th/5th Edition). Pavia, Lampman, Kriz, Vyvyan. URL:[Link]

  • Group Frequencies in Cyclopropanes. A Correlation Diagram. AIP Publishing. URL:[Link]

Sources

Crystal structure data for 1-substituted cyclopropylbenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1-Substituted Cyclopropylbenzenes: A Comparative Guide to Crystallographic Methods and Databases

As a Senior Application Scientist in structural chemistry, I frequently encounter challenges in resolving the exact 3D conformation of rigidified pharmacophores. 1-Substituted cyclopropylbenzenes are highly privileged motifs in drug development (found in antidepressants like milnacipran and tranylcypromine derivatives). However, their structural characterization is notoriously difficult due to their low melting points and complex stereoelectronic behaviors.

This guide objectively compares the crystallographic acquisition methods and database platforms used to analyze these molecules, providing actionable experimental protocols and supporting structural data.

To effectively compare structural data, one must first understand the causality behind cyclopropylbenzene conformations. The cyclopropane ring consists of bent sp⁵ hybridized "banana" bonds, creating high-energy Walsh orbitals that can conjugate with adjacent π-systems.

  • The Bisected vs. Perpendicular Conformation: In an unsubstituted cyclopropylbenzene, the molecule preferentially adopts a bisected conformation (where the cyclopropane C–H bond is coplanar with the phenyl ring) to maximize the overlap between the cyclopropane Walsh orbitals and the phenyl π-system.

  • The Substituent Effect: The introduction of a substituent at the 1-position (e.g., –CH₃, –NH₂, or –COOH) creates steric and electronic competition. This substitution often forces the phenyl ring out of the bisected plane and into a perpendicular conformation[1].

Understanding this orbital overlap is critical because it directly alters the bond lengths within the cyclopropane ring, a phenomenon that must be verified through high-resolution crystallography.

Platform Comparison: Structural Databases

For drug development professionals, selecting the right database for structural mining is as critical as the crystallization itself.

  • Cambridge Structural Database (CSD): The CSD is the gold standard for 3D geometric mining. When analyzing the Walsh orbital overlap in cyclopropylbenzenes, the CSD allows users to run ConQuest searches to measure the exact torsion angles and bond length variations across thousands of derivatives. It is heavily curated but requires a commercial license.

  • PubChem & Crystallography Open Database (COD): Open-source platforms like PubChem excel at rapid aggregation of 2D chemical properties, biological activities, and literature links for compounds like 1-phenylcyclopropanecarboxylic acid (CID 80206)[2]. However, PubChem lacks the deep 3D crystallographic search parameters required for advanced stereoelectronic analysis. The COD serves as a free alternative to the CSD but often lacks comprehensive coverage of proprietary pharmaceutical intermediates.

Methodological Comparison: SCXRD vs. MicroED

Obtaining the structural data for 1-substituted cyclopropylbenzenes requires choosing the correct analytical hardware based on the physical state of the sample.

  • Single-Crystal X-Ray Diffraction (SCXRD): The traditional workhorse. It provides absolute configuration and high-resolution bond lengths (error margins < 0.005 Å). However, it requires large, well-ordered single crystals (> 50 µm). Because many 1-substituted cyclopropylbenzenes are oils at room temperature, SCXRD necessitates complex in situ cryo-crystallization or co-crystallization strategies (such as forming 2-aminopyridinium salts to stabilize the lattice)[3].

  • Microcrystal Electron Diffraction (MicroED): An emerging alternative utilizing a cryo-transmission electron microscope (Cryo-TEM). When flash-freezing cyclopropylbenzene oils results in a nanocrystalline powder rather than a single crystal, MicroED can solve the structure from crystals as small as 100 nm. While it excels at handling sub-micron powders, its bond length precision is generally lower than SCXRD, making subtle Walsh orbital analyses more challenging.

Quantitative Structural Data

The table below summarizes the high-resolution SCXRD data demonstrating how 1-substituents alter the geometry of the cyclopropane ring. Notice how conjugation lengthens the vicinal bonds (C1–C2 / C1–C3) and shortens the distal bond (C2–C3).

CompoundSpace GroupDistal Bond (C2–C3)Vicinal Bond (C1–C2/C3)Conformation
Cyclopropanecarboxylic acidP11.463(2) Å1.514(2) ÅBisected (s-cis)[4]
Cyclopropanecarbonyl chlorideP2₁/m1.467(2) Å1.516(2) ÅBisected (s-cis)[4]
PhenylcyclopropanePa1.502(7) Å1.520(5) ÅBisected[4]
1-Amino-1-phenylcyclopropaneP2₁/nConjugation dependentConjugation dependentPerpendicular[4],[1]

Self-Validating Experimental Protocol: In Situ Cryo-Crystallization

Because compounds like 1-amino-1-phenylcyclopropane are liquids at ambient temperature[4], traditional solvent evaporation fails. The following is my field-proven, self-validating thermodynamic workflow for in situ cryo-crystallization and SCXRD analysis.

Step 1: Capillary Loading & Flash Cooling

  • Action: Draw the neat liquid into a 0.3 mm quartz capillary and mount it on the diffractometer goniometer. Plunge the sample into a 110 K nitrogen stream.

  • Causality: Rapid cooling bypasses the crystallization window, forming an amorphous glass. This prevents the formation of unmanageable, highly mosaic polycrystalline ice-like phases.

  • Validation: Inspect under cross-polarized light; the glass must remain completely dark (isotropic). Any birefringence indicates premature, failed micro-crystallization.

Step 2: IR Laser Annealing (Zone Melting)

  • Action: Apply a focused IR laser to create a localized melt zone, then slowly reduce the laser power to induce a single nucleation event.

  • Causality: Controlled thermal gradients allow a single crystal lattice to propagate through the capillary, overcoming the high entropy of the liquid state.

  • Validation: Optical monitoring must show a clear, singular phase boundary moving uniformly through the capillary.

Step 3: Diffraction & Data Collection

  • Action: Expose the crystal to Mo Kα radiation and collect full sphere data.

  • Validation: The initial frames must index to a single unit cell with mosaicity < 1.0° and an I/σ(I) > 10. For instance, 1-amino-1-phenylcyclopropane must index to a monoclinic P2₁/n cell with a ≈ 27.56 Å, b ≈ 6.04 Å, c ≈ 18.02 Å[4].

Step 4: Structure Solution & Refinement

  • Action: Solve using intrinsic phasing and refine against F².

  • Validation: A successful model is self-validated by a final R₁ value < 0.05 and a featureless residual electron density map in the final CheckCIF report.

Workflow Visualization

G A 1-Substituted Cyclopropylbenzene B Crystal Size Assessment A->B C > 50 µm SCXRD B->C Large Single Crystals D < 5 µm MicroED B->D Nanocrystalline Powder E Data Processing & Refinement C->E D->E F Conformational Analysis (Walsh Orbital Overlap) E->F G Database Deposition (CSD / COD) F->G

Decision matrix for crystallographic method selection and data deposition of cyclopropylbenzenes.

References

  • The crystal and molecular structure of aminocyclopropane - ResearchGate. Available at:[Link]

  • 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206 - PubChem - NIH. Available at: [Link]

  • Bioisosteres in Drug Design | PDF | Conformational Isomerism | Enzyme Inhibitor - Scribd. Available at:[Link]

  • 2-Aminopyridinium 1-phenylcyclopropane-1-carboxylate - IUCr Journals. Available at:[Link]

Sources

Safety Operating Guide

Operational Safety Protocol: Handling (1-Chlorocyclopropyl)benzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

(1-Chlorocyclopropyl)benzene is a specialized building block often utilized in medicinal chemistry to introduce the cyclopropyl motif—a structural feature valued for increasing metabolic stability and altering the vector orientation of pharmacophores.

However, the combination of a strained cyclopropyl ring and a benzylic-like halogen presents unique safety challenges. Unlike standard reagents, this compound possesses lipophilic properties that facilitate dermal absorption, coupled with potential alkylating reactivity due to ring strain.

The Core Directive: Treat this compound not merely as an irritant, but as a High-Hazard Intermediate . Standard "lab coat and safety glasses" protocols are insufficient. This guide mandates a barrier-protection strategy designed to prevent permeation and inhalation.[1][2][3][4][5]

Hazard Identification & Risk Assessment

While specific GHS data for this niche intermediate may be limited in public databases, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) with similar halogenated benzyl derivatives.

Hazard ClassLikely GHS CodeOperational Implication
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3][4][5][6] High potential for lipid solubility means rapid absorption.
Serious Eye Damage H319 Causes serious eye irritation.[3][4][5][6] Treat as a potential lachrymator (tear-inducing).
STOT - Single Exposure H335 May cause respiratory irritation.[2][3] Volatility is moderate; inhalation risk is significant in open air.
Reactivity N/A Cyclopropyl halides are strained. Avoid strong nucleophiles or Lewis acids unless intended for reaction.

Critical Note: Halogenated aromatic hydrocarbons often exhibit "silent permeation" through standard nitrile gloves. You may not feel the chemical burning your skin until it has already penetrated the glove barrier.

The PPE Defense System (Personal Protective Equipment)

We utilize a Layered Barrier Strategy . Do not rely on a single point of failure.

A. Dermal Protection (Hands)

Standard nitrile gloves are NOT recommended for prolonged contact.

  • Primary Layer (Inner): Silver Shield® / 4H® (PE/EVAL) Laminate Gloves .

    • Scientific Rationale: Laminate films provide the highest chemical resistance against halogenated aromatics and small cyclic hydrocarbons. They prevent molecular permeation that standard nitrile cannot stop.

  • Secondary Layer (Outer): Disposable Nitrile (min. 5 mil) .

    • Function: Provides dexterity and protects the inner laminate glove from physical tears.

  • Technique: "Double-Gloving" is mandatory for synthesis and transfer steps.

B. Ocular Protection[1][3][4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (Indirect Vented) .

    • Rationale: Safety glasses with side shields do not seal against vapors. Given the potential lachrymatory nature of benzyl-halide analogs, a vapor-tight seal is necessary to prevent incapacitation during a spill.

C. Respiratory Protection[2][3][4]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Secondary (Spill Response Only): Full-face respirator with Organic Vapor (OV) cartridges.

D. Body Protection[3][6]
  • Standard: Flame-resistant (FR) lab coat (Nomex or treated cotton).

  • Apron: If handling volumes >100mL, wear a Chemical Resistant Apron (Neoprene or Butyl) to protect the torso from splashes.

Operational Protocol: The Closed-System Transfer

To minimize exposure, we employ a closed-system logic.[2][3][6]

Step 1: Engineering Control Verification

Before uncapping the reagent:

  • Verify fume hood flow (sash at working height).

  • Clear the hood of unnecessary clutter to ensure laminar airflow.

  • Prepare a Quench Station (beaker with 10% aq. Sodium Bicarbonate) inside the hood.

Step 2: Active Handling (The Syringe Technique)

Avoid pouring. Pouring creates turbulence and vapor release.

  • Septum Cap: Replace the shipping cap with a chemically resistant septum (PTFE-lined).

  • Pressure Equalization: Insert a balloon filled with inert gas (Nitrogen/Argon) if the reagent is air-sensitive, or a vent needle if not.

  • Withdrawal: Use a glass syringe with a Luer-lock needle. Withdraw the required volume slowly.

  • Transfer: Inject directly into the reaction vessel through its septum.

Step 3: Decontamination & Doffing[4]
  • Wipe the outer nitrile gloves with a dry paper towel if splashed.

  • Doffing Order:

    • Remove outer nitrile gloves inside the hood.

    • Remove goggles.

    • Remove inner laminate gloves.

    • Wash hands immediately with soap and water for 60 seconds.

Visual Workflow: Safe Handling Loop

The following diagram illustrates the critical decision nodes in the handling process.

SafeHandling Start START: Risk Assessment CheckControls Check Engineering Controls (Fume Hood Flow > 80 fpm) Start->CheckControls DonPPE Don PPE: Laminate Gloves + Goggles CheckControls->DonPPE Handling Active Handling (Closed Transfer / Syringe) DonPPE->Handling Spill Spill Event? Handling->Spill Cleanup Absorb with Vermiculite Dispose as Halogenated Spill->Cleanup YES Decon Decontaminate Tools (Solvent Wash) Spill->Decon NO (Routine) Waste Disposal: Halogenated Organic Waste Cleanup->Waste Decon->Waste

Figure 1: Operational workflow for handling high-hazard halogenated intermediates, emphasizing the decision loop for spills versus routine decontamination.

Emergency Response & Disposal

Spill Management (< 50 mL)
  • Alert: Announce the spill to labmates.

  • Isolate: Lower the fume hood sash fully.

  • Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels (rapid evaporation).

  • Clean: Once absorbed, clean the surface with soap and water. Place all materials in a sealed bag.

Waste Disposal[3][4][9]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if your facility separates them, as halogenated waste requires higher-temperature incineration.

  • Labeling: Clearly tag as "Contains this compound - Toxic/Irritant."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7][8] United States Department of Labor.[9] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cyclopropylbenzene derivatives. (Used for SAR-based hazard estimation). [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.